JS-K
Description
Structure
2D Structure
Properties
IUPAC Name |
(Z)-(2,4-dinitrophenoxy)imino-(4-ethoxycarbonylpiperazin-1-yl)-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O8/c1-2-26-13(20)15-5-7-16(8-6-15)19(25)14-27-12-4-3-10(17(21)22)9-11(12)18(23)24/h3-4,9H,2,5-8H2,1H3/b19-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJRNBYZLPKSHV-RGEXLXHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)[N+](=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/[N+](=N/OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174545 | |
| Record name | JS-K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205432-12-8 | |
| Record name | Ethyl 4-[2-(2,4-dinitrophenoxy)-1-oxidodiazenyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205432-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JS-K | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205432128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JS-K | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17257 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | JS-K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JS-K | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80P1Q21652 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Prodrug JS-K: A Technical Guide to its Nitric Oxide Release Kinetics and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
JS-K, or O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, is a promising anti-neoplastic prodrug that belongs to the class of O²-arylated diazeniumdiolates. Its cytotoxic activity is primarily attributed to the controlled release of nitric oxide (NO) within cancer cells. This technical guide provides an in-depth analysis of the kinetics and mechanisms governing this compound's NO release, its interaction with key cellular enzymes, and the subsequent signaling pathways it modulates.
Nitric Oxide Release Kinetics
The release of nitric oxide from this compound is not a spontaneous process but is contingent upon the presence of glutathione (GSH). This reaction can occur non-enzymatically or be significantly accelerated by the catalytic action of Glutathione S-transferases (GSTs).
Non-Enzymatic Nitric Oxide Release
In the presence of glutathione, this compound can undergo a slow, non-enzymatic reaction to release nitric oxide. While one source suggests a half-life of over a week for this compound in the presence of GSH, this likely reflects specific experimental conditions and highlights its stability in the absence of enzymatic catalysis.[1] The reaction proceeds via a nucleophilic aromatic substitution where the thiolate anion of GSH attacks the dinitrophenyl group of this compound.
Glutathione S-Transferase (GST)-Catalyzed Nitric Oxide Release
The primary mechanism for rapid and substantial nitric oxide release from this compound within a cellular context is through the enzymatic catalysis by Glutathione S-transferases (GSTs). Many cancer cells exhibit elevated levels of GSTs, particularly the Pi class isoform (GSTP1), which provides a degree of selectivity for the activation of this compound in tumor tissues.
The GST-catalyzed reaction involves the conjugation of glutathione to the 2,4-dinitrophenyl leaving group of this compound, which results in the formation of S-(2,4-dinitrophenyl)glutathione and the unstable diazeniumdiolate anion. This anion then rapidly decomposes to release two molecules of nitric oxide.
The kinetic parameters for the reaction of this compound with various human GST isozymes have been determined, highlighting the differential efficiency of these enzymes in activating the prodrug.
| GST Isozyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| hGSTA1-1 | 11 ± 2 | 3.6 ± 0.2 | 3.3 x 10⁵ |
| hGSTA2-2 | 19 ± 2 | 17 ± 0.4 | 8.9 x 10⁵ |
| hGSTM1-1 | 24 ± 4 | 74 ± 4 | 3.1 x 10⁶ |
| hGSTM2-2 | 63 ± 11 | 353 ± 27 | 5.6 x 10⁶ |
| hGSTP1-1 | 18 ± 2 | 87 ± 3 | 4.8 x 10⁶ |
Mechanism of Action and Signaling Pathways
The cytotoxic effects of this compound are a direct consequence of the intracellular generation of high concentrations of nitric oxide. This burst of NO triggers a cascade of cellular events, with the c-Jun N-terminal kinase (JNK) signaling pathway playing a central role.
The Role of Glutathione S-Transferase Pi 1 (GSTP1)
Under normal physiological conditions, GSTP1 is known to physically interact with and inhibit JNK, thereby suppressing the downstream pro-apoptotic signals. This interaction is a key regulatory mechanism preventing unwarranted cell death.
Activation of the JNK Signaling Pathway by this compound
The activation of this compound by GSTs, including GSTP1, leads to a localized and rapid increase in intracellular NO concentration. This surge of nitric oxide is believed to disrupt the inhibitory GSTP1-JNK complex. The precise mechanism of this disruption is still under investigation but may involve S-nitrosylation of cysteine residues on either GSTP1 or JNK, leading to a conformational change and the dissociation of the complex.
Once released from GSTP1-mediated inhibition, JNK becomes activated through phosphorylation by upstream kinases such as MKK4 and MKK7. Activated JNK then translocates to the nucleus and mitochondria to phosphorylate a variety of downstream targets, ultimately leading to apoptosis.
Experimental Protocols
Glutathione S-Transferase (GST) Activity Assay
This spectrophotometric assay is used to determine the kinetic parameters of GST-catalyzed this compound activation.
Materials:
-
This compound solution (in a suitable solvent like DMSO)
-
Reduced glutathione (GSH) solution
-
Purified GST isozyme
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
UV-Vis spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare a reaction mixture in the microplate wells or cuvettes containing assay buffer and a fixed concentration of GSH (e.g., 1 mM).
-
Add varying concentrations of the this compound solution to initiate the reaction. For the blank, add solvent only.
-
Add a fixed amount of the purified GST isozyme to the sample wells.
-
Immediately monitor the increase in absorbance at 340 nm over time. This corresponds to the formation of S-(2,4-dinitrophenyl)glutathione.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
The kinetic parameters (Km and Vmax) can be determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis. kcat can be calculated from Vmax and the enzyme concentration.
Measurement of Intracellular Nitric Oxide Release
This protocol utilizes a fluorescent probe to detect the generation of nitric oxide within living cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound solution
-
4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed the cancer cells in a suitable culture vessel (e.g., 96-well black-walled plate or chamber slides) and allow them to adhere overnight.
-
Wash the cells with HBSS.
-
Load the cells with DAF-FM diacetate (e.g., 5 µM in HBSS) and incubate at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess probe.
-
Add fresh HBSS or cell culture medium containing the desired concentration of this compound to the cells.
-
Monitor the increase in fluorescence over time using a fluorescence microscope or plate reader (excitation ~495 nm, emission ~515 nm). The increase in fluorescence is proportional to the intracellular concentration of nitric oxide.
Conclusion
This compound represents a sophisticated prodrug strategy that leverages the biochemical differences between cancerous and normal tissues for targeted nitric oxide delivery. A thorough understanding of its release kinetics, particularly the catalytic role of GSTs, and the subsequent activation of the JNK signaling pathway is crucial for its continued development and optimization as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted actions of this promising anti-cancer compound.
References
JS-K: A Diazeniumdiolate-Based Nitric Oxide Donor for Cancer Therapy
An In-depth Technical Guide
Abstract
JS-K, or O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, is a promising diazeniumdiolate-based nitric oxide (NO) prodrug with potent anti-neoplastic activity. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, synthesis, and the experimental methodologies used to characterize its effects. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NO-releasing compounds in oncology.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] In the context of cancer, NO exhibits a dual role, promoting or inhibiting tumorigenesis depending on its concentration, duration of exposure, and the cellular microenvironment. High concentrations of NO are generally considered to be cytotoxic to cancer cells, inducing apoptosis and inhibiting proliferation.
Diazeniumdiolates, also known as NONOates, are a class of chemical compounds that spontaneously release NO under physiological conditions.[2] this compound is a rationally designed diazeniumdiolate that is activated by the glutathione S-transferase (GST) family of enzymes, which are often overexpressed in tumor cells.[2][3] This targeted activation allows for the preferential release of NO within cancer cells, minimizing systemic toxicity.[3]
Mechanism of Action
The cytotoxic effects of this compound are primarily mediated by the release of high concentrations of nitric oxide within cancer cells. This process is initiated by the nucleophilic attack of glutathione (GSH), catalyzed by glutathione S-transferase (GST), on the dinitrophenyl moiety of this compound. This reaction releases an unstable intermediate that rapidly decomposes to liberate two molecules of NO.[3]
The released NO can then exert its anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis: NO can trigger both the intrinsic and extrinsic apoptotic pathways. It can induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspase-9 and the downstream executioner caspases-3 and -7.[4][5][6][7][8]
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M phase in several cancer cell lines. This is often associated with the upregulation of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[2]
-
Activation of Stress Signaling Pathways: The high flux of NO and the resulting reactive nitrogen species (RNS) can induce cellular stress, leading to the activation of signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway can, in turn, modulate the activity of the p53 tumor suppressor protein, further promoting apoptosis.[5][6]
Quantitative Data
The anti-proliferative activity of this compound has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1703 | Non-Small Cell Lung Cancer | 0.33 | [7] |
| H1944 | Non-Small Cell Lung Cancer | >10 | [7] |
| A549 | Non-Small Cell Lung Cancer | ~5-15 (time-dependent) | [2] |
| H460 | Non-Small Cell Lung Cancer | ~5-15 (time-dependent) | [2] |
| HL-60 | Leukemia | ~0.5 | [7] |
| PPC-1 | Prostate Cancer | ~1.0 | [7] |
| Hep 3B | Hepatoma | ~1.0 | [7] |
| Multiple Myeloma (various) | Multiple Myeloma | 0.2 - 1.2 | [9] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
The release of nitric oxide from this compound is a critical aspect of its activity. While specific kinetic data can vary based on experimental conditions, the half-life of NO in biological systems is typically very short, on the order of seconds.[10][11] The GST-mediated activation of this compound allows for a sustained release of NO within the target cells. The reaction can be monitored spectrophotometrically by measuring the formation of the S-(2,4-dinitrophenyl)glutathione (DNP-SG) conjugate at 340 nm.[3]
Experimental Protocols
Synthesis of this compound
The synthesis of O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate (this compound) involves a multi-step process that can be adapted from published procedures.
Protocol:
-
Formation of the Diazeniumdiolate: React 1-(ethoxycarbonyl)piperazine with nitric oxide gas under high pressure in an appropriate solvent such as diethyl ether. The reaction progress can be monitored by the disappearance of the starting amine.
-
Purification of the Diazeniumdiolate: The resulting diazeniumdiolate salt is then purified, often by precipitation and washing.
-
Arylation: The purified diazeniumdiolate is reacted with 2,4-dinitrofluorobenzene in a suitable solvent in the presence of a base to yield this compound.
-
Final Purification: The final product, this compound, is purified by chromatography or recrystallization. The structure and purity can be confirmed by NMR, mass spectrometry, and elemental analysis.
Glutathione S-Transferase (GST) Activity Assay
This assay measures the GST-catalyzed conjugation of a substrate, which in the context of this compound activation, can be monitored by the formation of DNP-SG.
Protocol:
-
Prepare Assay Buffer: A common buffer is 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA.
-
Prepare Reagents:
-
GSH Solution: Prepare a stock solution of reduced glutathione (GSH) in assay buffer.
-
This compound Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
GST Enzyme: Use purified GST enzyme or cell/tissue lysates containing GST.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, GSH solution, and the GST enzyme source.
-
Initiate the reaction by adding the this compound solution.
-
Immediately measure the increase in absorbance at 340 nm over time using a microplate reader.
-
-
Calculate Activity: The rate of increase in absorbance is proportional to the GST activity. The specific activity can be calculated using the molar extinction coefficient of DNP-SG.
Western Blot Analysis for p53 and JNK Activation
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound for the desired time points. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total p53, phospho-p53 (e.g., at Ser15), total JNK, and phospho-JNK. The dilutions and incubation times will need to be optimized for each antibody.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for various time points. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells with phosphate-buffered saline (PBS). Resuspend the cells in a staining solution containing a fluorescent DNA dye such as propidium iodide (PI) or DAPI, and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time points.
-
Assay Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence) to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, to allow for caspase cleavage of the substrate.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.[5][7]
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly (e.g., twice a week) using calipers. The tumor volume can be calculated using the formula: (Length × Width²)/2.
-
This compound Administration: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor growth in all groups. The efficacy of this compound is determined by the extent of tumor growth inhibition compared to the control group. At the end of the study, the tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blotting).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and typical experimental workflows.
Caption: GST-mediated activation of this compound to release nitric oxide.
Caption: this compound induced apoptotic signaling pathway.
References
- 1. Biological functions of nitric oxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound enhances chemosensitivity of prostate cancer cells to Taxol via reactive oxygen species activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEKK1/JNK signaling stabilizes and activates p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. The Nitric Oxide Prodrug this compound Is Effective against Non–Small-Cell Lung Cancer Cells In Vitro and In Vivo: Involvement of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. pnas.org [pnas.org]
Cellular Uptake and Metabolism of JS-K in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JS-K, or O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, is a promising nitric oxide (NO) prodrug from the diazeniumdiolate class. It exhibits potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines, including leukemia, prostate cancer, non-small cell lung cancer, and multiple myeloma.[1] What makes this compound a compound of significant interest is its mechanism of activation, which is designed to be preferentially triggered within the intracellular environment of tumor cells. This guide provides an in-depth overview of the cellular uptake, metabolic activation, and subsequent signaling cascades initiated by this compound in cancer cells.
Cellular Uptake and Metabolic Activation
The anticancer efficacy of this compound is intrinsically linked to its intracellular metabolism. The prodrug is designed to be activated by the glutathione S-transferase (GST) family of enzymes, which are often overexpressed in cancer cells.
2.1 Cellular Entry While the precise transporters involved in this compound's entry into cancer cells are not fully elucidated, it is understood that upon traversing the cell membrane, this compound becomes a substrate for intracellular GST.
2.2 Glutathione S-Transferase (GST)-Mediated Metabolism The core of this compound's mechanism lies in its reaction with glutathione (GSH), a process catalyzed by GSTs.[1][2] GSTs are phase II metabolic isoenzymes that conjugate GSH to various xenobiotic substrates to facilitate their detoxification and excretion.[2] In the case of this compound, this enzymatic reaction is not a detoxification step but rather an activation process.
The reaction proceeds as follows:
-
GST catalyzes the nucleophilic attack of the sulfhydryl group of GSH on the electrophilic center of this compound.
-
This conjugation leads to the cleavage of the molecule, releasing two key cytotoxic agents:
-
Nitric Oxide (NO): A highly reactive signaling molecule.
-
An Arylating Agent: The leaving group, 2,4-dinitrophenyl.
-
-
A significant consequence of this reaction is the depletion of the intracellular pool of reduced glutathione (GSH).
Downstream Signaling Pathways and Cytotoxic Effects
The metabolic products of this compound initiate a multi-pronged assault on cancer cells, primarily through the induction of oxidative/nitrosative stress and the activation of stress-related signaling pathways, culminating in apoptosis.[1][3]
3.1 Nitric Oxide (NO)-Induced Effects The release of NO is a central event in this compound's anticancer activity. High concentrations of NO can react with reactive oxygen species (ROS) to form reactive nitrogen species (RNS), leading to significant cellular damage.
-
Oxidative and Nitrosative Stress: The surge in NO and RNS overwhelms the cell's antioxidant capacity, leading to damage of lipids, proteins, and nucleic acids.
-
DNA Damage: NO and its derivatives can cause DNA strand breaks and base modifications, triggering DNA damage response pathways.
-
Mitochondrial Dysfunction: Oxidative/nitrosative stress can lead to the permeabilization of the mitochondrial membrane and the release of cytochrome c, a key event in the intrinsic apoptotic pathway.
3.2 Activation of Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway Oxidative stress and DNA damage are potent activators of the mitogen-activated protein kinase (MAPK) pathways, particularly the SAPK/JNK cascade.[3][4]
-
JNK, once activated, can phosphorylate and regulate the activity of several proteins involved in apoptosis.[4][5]
-
It can inactivate anti-apoptotic proteins like Bcl-2 and activate pro-apoptotic proteins of the Bax family, further promoting mitochondrial-mediated apoptosis.[4][5]
-
Activated JNK also leads to the phosphorylation of downstream transcription factors like c-Jun, which can upregulate the expression of pro-apoptotic genes.[3][4]
3.3 Caspase Cascade Activation this compound-induced apoptosis is executed through the activation of the caspase cascade.[3] Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can converge on the activation of effector caspases, such as caspase-3, which cleave essential cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
3.4 Other Signaling Pathways Studies have shown that this compound can influence other critical signaling pathways in cancer cells:
-
β-catenin/TCF Signaling: this compound has been found to inhibit the activity of the β-catenin/TCF transcription factor, a key component of the Wnt signaling pathway that is often dysregulated in cancer.[1][3] This inhibition is mediated by the NO-induced nitrosation of β-catenin.[1][3]
-
PI3K/Akt Pathway: In some cancer models, this compound has been shown to inhibit the PI3K/Akt survival pathway, which contributes to its pro-apoptotic effects.[3]
Below is a diagram illustrating the metabolic activation of this compound and the subsequent signaling events leading to cancer cell apoptosis.
Caption: Metabolic activation of this compound and downstream apoptotic signaling.
Quantitative Data
The cytotoxic potency of this compound has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Leukemia | 0.2 - 0.5 | [4] |
| Multiple Myeloma (various lines) | Multiple Myeloma | 0.3 - 1.2 | [4] |
| Dexamethasone-resistant MM | Multiple Myeloma | 0.3 - 0.9 | [4] |
| Doxorubicin-resistant MM | Multiple Myeloma | 0.3 - 0.9 | [4] |
| Melphalan-resistant MM | Multiple Myeloma | 0.3 - 0.9 | [4] |
| Renal Cancer Cells | Renal Cancer | (10-fold selectivity vs. non-transformed cells) | [4] |
| H1703 | Non-Small-Cell Lung Cancer | Sensitive | [6] |
| H1944 | Non-Small-Cell Lung Cancer | >10-fold less sensitive than H1703 | [5] |
Experimental Protocols
The following sections outline key methodologies for investigating the cellular effects of this compound.
5.1 Protocol: Cellular Uptake and Quantification of this compound
This protocol provides a framework for measuring the intracellular accumulation of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Cell Culture: Seed cancer cells (e.g., HL-60, H1703) in 6-well plates at a density that ensures they reach 70-80% confluency on the day of the experiment.
-
Compound Treatment:
-
Aspirate the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, serum-free medium containing the desired concentration of this compound (e.g., 5 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubate for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
-
Cell Lysis and Extraction:
-
At each time point, rapidly aspirate the medium and wash the cell monolayer three times with ice-cold PBS to stop uptake.
-
Add 200 µL of a suitable lysis/extraction solvent (e.g., acetonitrile) to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for analysis.
-
Normalize the results to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay) performed on a parallel set of wells.
-
-
Quantification:
-
Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the intracellular concentration of the parent this compound compound and its major metabolites.
-
5.2 Protocol: Measurement of Intracellular Nitric Oxide (NO) Production
This protocol uses a fluorescent probe to detect NO generation in live cells.
-
Cell Culture: Seed cells in a 96-well, black, clear-bottom plate suitable for fluorescence measurements.
-
Probe Loading:
-
Wash cells with serum-free medium.
-
Load the cells with an NO-sensitive fluorescent dye (e.g., DAF-FM Diacetate) according to the manufacturer's instructions (typically 5-10 µM for 30-60 minutes at 37°C).
-
Wash the cells again to remove excess extracellular dye.
-
-
Compound Treatment: Add fresh medium containing various concentrations of this compound or controls.
-
Fluorescence Measurement: Immediately begin measuring fluorescence intensity at appropriate excitation/emission wavelengths (e.g., ~495 nm Ex / ~515 nm Em for DAF-FM) using a fluorescence plate reader. Monitor the signal kinetically over time (e.g., every 5 minutes for 2 hours). An increase in fluorescence indicates NO production.
5.3 Protocol: Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability to determine the IC50 value of this compound.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Below is a diagram illustrating a typical experimental workflow for studying this compound.
Caption: General experimental workflow for investigating this compound in cancer cells.
Conclusion
This compound is a rationally designed nitric oxide prodrug whose anticancer activity is contingent upon its intracellular metabolism. Its activation by the GST/GSH system, which is frequently upregulated in malignant cells, provides a degree of tumor selectivity. The subsequent release of high concentrations of NO and the concurrent depletion of cellular glutathione stores trigger overwhelming oxidative/nitrosative stress. This stress, in turn, activates pro-apoptotic signaling cascades, primarily involving the JNK pathway, leading to programmed cell death. The multifaceted mechanism of action, involving multiple signaling pathways, makes this compound a compelling candidate for further preclinical and clinical investigation in oncology. Understanding these core mechanisms is crucial for optimizing its therapeutic application and identifying potential biomarkers for patient stratification.
References
- 1. A review of the relatively complex mechanism of this compound induced apoptosis in cancer cells - Tan - Translational Cancer Research [tcr.amegroups.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A review of the relatively complex mechanism of this compound induced apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A review of the relatively complex mechanism of this compound induced apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to JS-K Induced Apoptosis Pathways in Glioblastoma
Audience: Researchers, scientists, and drug development professionals.
Abstract: Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, largely due to its resistance to conventional therapies that aim to induce apoptosis.[1] A promising therapeutic strategy involves the use of novel compounds that can overcome this resistance. JS-K, or O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl) piperazin-1-yl] diazen-1-ium-1,2-diolate, is a nitric oxide (NO) donor prodrug that shows promise in this area. It is specifically designed to release NO upon reaction with glutathione-S-transferases (GSTs), which are often overexpressed in glioblastoma cells. This targeted release of NO triggers significant cellular stress, leading to DNA damage and the induction of apoptosis. This document provides an in-depth technical overview of the molecular pathways activated by this compound to induce apoptosis in glioblastoma cells, summarizes expected quantitative outcomes, details relevant experimental protocols, and visualizes the core signaling networks.
Core Mechanism of this compound Action
This compound's mechanism is contingent on the intracellular environment of glioblastoma cells. These cells frequently exhibit elevated levels of glutathione-S-transferases (GSTs), which catalyze the reaction between this compound and glutathione (GSH), leading to the release of two molecules of nitric oxide (NO). This localized and targeted release of NO is a key advantage, potentially minimizing systemic toxicity while maximizing the cytotoxic effect within the tumor.
References
Role of GST-pi in JS-K activation and cytotoxicity
An In-depth Technical Guide on the Role of Glutathione S-transferase Pi (GST-pi) in the Activation and Cytotoxicity of the Nitric Oxide Prodrug JS-K
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, or O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, is a promising antineoplastic prodrug that belongs to the diazeniumdiolate class. Its mechanism of action relies on intracellular activation to release cytotoxic levels of nitric oxide (NO). This process is catalyzed by Glutathione S-transferases (GSTs), particularly the Pi class isozyme (GST-pi or GSTP1), which is frequently overexpressed in a wide range of human tumors. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound activation by GST-pi and the subsequent signaling cascades, primarily involving the c-Jun N-terminal kinase (JNK) pathway, that lead to cancer cell death. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to support further research and development in this area.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in diverse physiological and pathological processes.[1] While it plays roles in vasodilation and neurotransmission at low concentrations, higher, sustained levels of NO can induce nitrosative and oxidative stress, leading to apoptosis.[2] This cytotoxic potential has been harnessed in the development of NO-releasing prodrugs for cancer therapy.[1] The key challenge is to achieve tumor-selective release of NO to maximize efficacy and minimize systemic toxicity.[3][4]
The O2-aryl diazeniumdiolate this compound was designed to exploit the unique biochemical environment of cancer cells, specifically the elevated levels of glutathione (GSH) and Glutathione S-transferase (GST) enzymes.[3][5] GST-pi (GSTP1), in particular, is a cytosolic phase II detoxification enzyme that is often highly expressed in malignant tissues, contributing to multidrug resistance.[6][7][8][9] This overexpression provides a basis for the tumor-selective activation of prodrugs like this compound.[1]
This document details the dual role of GST-pi in the context of this compound's anticancer activity:
-
As a Catalyst: GST-pi facilitates the reaction between this compound and GSH, leading to the release of NO.
-
As a Signaling Modulator: GST-pi is a known inhibitor of the pro-apoptotic JNK signaling pathway. The stress induced by NO release can disrupt this inhibition, promoting cell death.[6][10]
Mechanism of this compound Activation
The activation of this compound is a GST-catalyzed nucleophilic aromatic substitution (SNAr) reaction.[5] Glutathione (GSH) acts as the nucleophile, attacking the dinitrophenyl ring of this compound. This reaction is significantly accelerated by GST enzymes. The process results in the formation of S-(2,4-dinitrophenyl)glutathione (DNP-SG) and an unstable diazeniumdiolate anion, which then spontaneously decomposes to release two molecules of nitric oxide.[11][12]
Role of GST Isoforms in this compound Activation
While GST-pi is a key target due to its prevalence in tumors, studies have shown that various human GST isoforms can catalyze the activation of this compound with differing efficiencies. Research comparing the specific activities of Alpha (A), Mu (M), and Pi (P) class GSTs revealed that members of the Mu and Alpha classes are significantly more effective catalysts than GSTP1-1.[5][13]
Data Presentation: Enzyme Kinetics
The following table summarizes the specific activities and kinetic parameters of various recombinant human GST isoforms with this compound as the substrate.
| GST Isoform | Specific Activity (µmol min⁻¹ mg⁻¹) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹ s⁻¹) | Reference |
| GST M2-2 | 273 ± 5 | 63 | 353 | 6 x 10⁶ | [13] |
| GST M1-1 | 100.9 ± 1.1 | - | - | - | [5] |
| GST A1-1 | 63.7 ± 0.6 | - | - | - | [5] |
| GST A2-2 | 158 ± 2 | - | - | - | [13] |
| GST P1-1 | 2.5 ± 0.1 | - | - | - | [5][13] |
| GST T1-1 | No detectable activity | - | - | - | [13] |
| Note: "-" indicates data not reported in the cited sources. Kinetic parameters for GST M2-2 highlight it as the most effective enzyme for this compound activation among those tested.[13] |
Despite the lower specific activity of GSTP1-1, its high expression levels in many cancer types make it a critical determinant of this compound's tumor-selective action.[1][6]
Signaling Pathway of this compound Cytotoxicity
The cytotoxicity of this compound is primarily driven by the high flux of NO, which induces nitrosative stress and triggers programmed cell death. A key pathway implicated in this process is the c-Jun N-terminal kinase (JNK) signaling cascade.[14]
GST-pi plays a fascinating dual role here. In non-stressed cells, monomeric GST-pi directly binds to JNK, inhibiting its kinase activity and preventing the downstream activation of apoptotic pathways.[6][10][15] This interaction is part of the cell's natural defense against inappropriate apoptosis.
The burst of NO and the resulting reactive oxygen species (ROS) and reactive nitrogen species (RNS) generated by this compound activation create a state of intense intracellular stress. This stress causes the monomeric GST-pi to oligomerize, leading to its dissociation from the JNK protein.[10][15] The released and now-active JNK can then phosphorylate its targets, including the transcription factor c-Jun and members of the Bcl-2 family, to initiate apoptosis.[16][17]
In Vitro Efficacy of this compound
This compound has demonstrated potent antiproliferative activity across various cancer cell lines, with particularly high sensitivity observed in leukemia cells.
Data Presentation: Cytotoxicity
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Reference |
| HL-60 | Human Myeloid Leukemia | 0.2 - 0.5 | 72 hours | [3][4] |
| U87 | Glioblastoma | ~5 - 10 | 48-72 hours | [18] |
| LN229 | Glioblastoma | ~5 - 10 | 48-72 hours | [18] |
| PPC-1 | Prostate Cancer | Less potent than in HL-60 | - | [3][4] |
| Note: IC₅₀ values can vary based on experimental conditions. The high sensitivity of HL-60 cells correlates with their susceptibility to NO-mediated cytolysis.[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity and mechanism. Below are protocols for key experiments.
GST-pi Enzyme Activity Assay with this compound
This protocol measures the rate of this compound conversion by monitoring the formation of the product DNP-SG, which absorbs light at 340 nm.[13]
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.
-
Reduced Glutathione (GSH) stock solution (e.g., 100 mM in water).
-
This compound stock solution (e.g., 10 mM in acetonitrile).
-
Purified recombinant human GST-pi protein.
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well UV-transparent plate containing Assay Buffer, 1 mM GSH, and a specific concentration of this compound (e.g., 50 µM). Ensure the final concentration of acetonitrile is kept low (<5% v/v) to avoid enzyme denaturation.[13]
-
Initiate the reaction by adding a known amount of GST-pi enzyme (e.g., 1-5 µg) to the reaction mixture.
-
Immediately place the plate in a spectrophotometer pre-set to 30°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DNP-SG.
-
Determine specific activity by normalizing the rate to the amount of enzyme used. For kinetic parameter determination (Km, kcat), repeat the assay with varying concentrations of this compound.
-
Cell Viability (MTT) Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Reagents:
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
-
Procedure:
-
Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).[18]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
-
Western Blotting for JNK Activation
This technique is used to detect the phosphorylation status of JNK, a hallmark of its activation.
-
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-GST-pi, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
-
Procedure:
-
Treat cells with this compound (at a concentration around the IC₅₀) for various time points (e.g., 0, 1, 4, 8 hours).
-
Lyse the cells on ice, collect the lysates, and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[19][20]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again and apply the ECL substrate.
-
Detect the chemiluminescent signal using an imager.
-
To confirm equal protein loading, strip the membrane and re-probe with anti-total-JNK and anti-β-actin antibodies.
-
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound.
Conclusion and Future Directions
This compound represents a highly innovative approach to cancer therapy, leveraging the specific enzymatic machinery that is often upregulated in tumor cells. The dual role of GST-pi as both the activator of the prodrug and a key regulator of the JNK apoptotic pathway is a critical aspect of its mechanism. While this compound's activation is not exclusively catalyzed by GST-pi, the high prevalence of this isozyme in cancers makes it a rational target for such directed therapies.
Future research should focus on:
-
Predictive Biomarkers: Investigating whether the expression levels of specific GST isoforms (e.g., GSTM2-2, GSTA1-1, GSTP1-1) in patient tumors can predict response to this compound.
-
Combination Therapies: Exploring the synergistic potential of this compound with other chemotherapeutic agents, particularly those that are detoxified by GSTs or that modulate cellular stress responses.
-
Resistance Mechanisms: Elucidating potential mechanisms of resistance to this compound, such as alterations in GSH homeostasis or downregulation of key GST isoforms.
This guide provides a foundational understanding of the complex interplay between GST-pi, this compound, and cellular signaling pathways, offering a robust framework for scientists engaged in the development of next-generation anticancer agents.
References
- 1. Glutathione S-transferase π: a potential role in antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a glutathione/glutathione S-transferase-activated nitric oxide donor of the diazeniumdiolate class with potent antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Implications of glutathione-S transferase P1 in MAPK signaling as a CRAF chaperone: In memory of Dr. Irving Listowsky - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implications of glutathione-S transferase P1 in MAPK signaling as a CRAF chaperone: In memory of Dr. Irving Listowsky [jstage.jst.go.jp]
- 8. Implications of glutathione-S transferase P1 in MAPK signaling as a CRAF chaperone: In memory of Dr. Irving Listowsky - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. embopress.org [embopress.org]
- 11. mdpi.com [mdpi.com]
- 12. Thiol Modification By Pharmacologically Active Agents of the Diazeniumdiolate Class - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of human glutathione transferases in biotransformation of the nitric oxide prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular resistance to a nitric oxide releasing glutathione S-transferase P-activated prodrug, PABA/NO - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cube-biotech.com [cube-biotech.com]
- 20. Detection of GST-tagged Proteins with Western Blot [sigmaaldrich.com]
The Diazeniumdiolate JS-K: A Multi-Faceted Inhibitor of Angiogenesis and Modulator of the Tumor Microenvironment
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
JS-K, or O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, is a promising anti-neoplastic prodrug that exerts its effects through the targeted release of nitric oxide (NO) within the tumor microenvironment. Activated by glutathione S-transferases (GSTs), which are frequently overexpressed in cancer cells, this compound demonstrates a dual mechanism of action: direct cytotoxicity to malignant cells and potent inhibition of angiogenesis. This guide provides a comprehensive technical overview of the effects of this compound on angiogenesis and the tumor microenvironment, detailing its mechanism of action, impact on key signaling pathways, and influence on various cellular components. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer therapeutics.
Core Mechanism of Action: Targeted Nitric Oxide Delivery
This compound is designed as a prodrug that remains stable until it encounters elevated levels of glutathione (GSH) and GSTs, a hallmark of many cancer cells.[1] The activation process involves the GST-catalyzed reaction of this compound with GSH, leading to the release of a diazeniumdiolate anion, which then decomposes to produce two molecules of nitric oxide. This targeted release of NO within the tumor and its surrounding vasculature is central to the anti-angiogenic and tumor microenvironment-modulating effects of this compound.
References
The Structure-Activity Relationship of JS-K: A Technical Guide to a Promising Class of Nitric Oxide Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
JS-K, or O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, is a promising anti-cancer prodrug that belongs to the class of diazeniumdiolates. These compounds are designed to release nitric oxide (NO) under specific physiological conditions, particularly in the presence of glutathione (GSH) and glutathione S-transferase (GST), enzymes often overexpressed in tumor cells. The selective release of NO in cancer cells triggers a cascade of events leading to apoptosis, making this compound and its analogs attractive candidates for targeted cancer therapy. Understanding the structure-activity relationship (SAR) of this class of compounds is paramount for optimizing their potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of this compound, detailing the impact of structural modifications on its biological activity, outlining key experimental protocols, and visualizing the associated signaling pathways.
Core Structure and Mechanism of Action
The core structure of this compound consists of three key moieties: a diazeniumdiolate group ([N(O)NO]⁻) responsible for NO release, a piperazine-derived amine to which the diazeniumdiolate is attached, and a 2,4-dinitrophenyl leaving group. The proposed mechanism of NO release involves a nucleophilic aromatic substitution reaction where intracellular glutathione attacks the electron-deficient dinitrophenyl ring, displacing the NO-donating diazeniumdiolate anion.[1] This anion then spontaneously decomposes to release two molecules of NO.
The cytotoxic effects of this compound are not solely attributed to the release of NO. The arylation of cellular thiols by the dinitrophenyl group can also contribute to its biological activity.[2] The released NO has been shown to induce apoptosis through multiple signaling pathways, including the modulation of the ubiquitin-proteasome system, activation of MAP kinase pathways, and induction of DNA damage responses.[3][4][5]
Structure-Activity Relationship Studies
Systematic structural modifications of the this compound scaffold have been undertaken to elucidate the key determinants of its anticancer activity. These studies have primarily focused on modifications of the amine moiety and the aryl leaving group.
Modifications of the Amine Moiety
The nature of the amine to which the diazeniumdiolate is attached significantly influences the rate of NO release from the corresponding anion and, consequently, the biological activity of the prodrug. Studies on analogs of this compound with different piperazine and piperidine substituents have revealed important SAR trends.
| Compound | Structure | Parent Amine | IC₅₀ (μM) in HL-60 Cells[1] |
| This compound (1) | O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate | 1-(Ethoxycarbonyl)piperazine | 0.4 |
| 6 | O²-(2,4-dinitrophenyl) 1-(piperazin-1-yl)diazen-1-ium-1,2-diolate | Piperazine | 13 |
| 7 | O²-(2,4-dinitrophenyl) 1-[(4-methyl)piperazin-1-yl]diazen-1-ium-1,2-diolate | 1-Methylpiperazine | 0.7 |
| 8 | O²-(2,4-dinitrophenyl) 1-(piperidin-1-yl)diazen-1-ium-1,2-diolate | Piperidine | 0.5 |
| 9 | O²-(2,4-dinitrophenyl) 1-[(4-hydroxy)piperidin-1-yl]diazen-1-ium-1,2-diolate | 4-Hydroxypiperidine | 0.6 |
| 10 | O²-(2,4-dinitrophenyl) 1-[(4-carboxy)piperidin-1-yl]diazen-1-ium-1,2-diolate | Isonipecotic acid | 0.5 |
Table 1: Cytotoxicity of this compound and its Amine Moiety Analogs against Human Leukemia (HL-60) Cells.
The data reveals that while the parent piperazine analog 6 shows significantly diminished activity, substitution on the N-4 position of the piperazine ring, as in this compound (1 ) and its methyl analog 7 , restores potent cytotoxicity.[1] Interestingly, replacing the piperazine ring with a piperidine scaffold (8 , 9 , and 10 ) maintains high potency, suggesting that the fundamental cyclic amine structure is crucial for activity.[1] The differences in the rate of NO release from the corresponding diazeniumdiolate anions of these analogs did not directly correlate with the cytotoxicity of the prodrugs, indicating that other factors, such as cellular uptake and the arylating potential, also play a significant role.[1]
Modifications of the Aryl Leaving Group
The electronic nature of the aryl leaving group governs the susceptibility of the prodrug to nucleophilic attack by glutathione, thereby modulating the rate of NO release.
| Compound | Structure | Leaving Group | IC₅₀ (μM) in HL-60 Cells[1] |
| This compound (1) | O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate | 2,4-Dinitrophenyl | 0.4 |
| 11 | O²-(4-nitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate | 4-Nitrophenyl | >25 |
| 12a | O²-(2-chloro-4-nitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate | 2-Chloro-4-nitrophenyl | 2.3 |
| 12b | O²-(2,6-dichloro-4-nitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate | 2,6-Dichloro-4-nitrophenyl | 6.8 |
| 12c | O²-(2-fluoro-4-nitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate | 2-Fluoro-4-nitrophenyl | 4.6 |
| 12d | O²-(2,6-difluoro-4-nitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate | 2,6-Difluoro-4-nitrophenyl | 6.4 |
Table 2: Cytotoxicity of this compound Analogs with Modified Aryl Leaving Groups against Human Leukemia (HL-60) Cells.
As shown in Table 2, the presence of two nitro groups on the phenyl ring is critical for high potency, as the 4-nitrophenyl analog 11 is significantly less active.[1] The introduction of electron-withdrawing halogen substituents on the nitrophenyl ring in analogs 12a-d resulted in compounds with lower potency than this compound, but still in the low micromolar range.[1] This highlights the importance of a highly electron-deficient aromatic ring to facilitate the initial glutathione-mediated activation step.
Key Signaling Pathways Modulated by this compound
This compound induces apoptosis in cancer cells by impacting several critical signaling pathways. The release of nitric oxide and the arylation of cellular components trigger a complex network of events culminating in programmed cell death.
This diagram illustrates that upon entering a cancer cell, this compound is activated by glutathione (GSH) and glutathione S-transferase (GST) to release nitric oxide (NO) and an arylating agent. This leads to an increase in reactive oxygen and nitrogen species (ROS/RNS), which in turn causes DNA damage and modulates key signaling pathways. This compound has been shown to inhibit the PI3K/Akt pathway, leading to the activation of the pro-apoptotic transcription factor FoxO3a.[2] It also activates the MAP kinase pathway and inhibits the ubiquitin-proteasome system, resulting in the stabilization of the tumor suppressor p53.[2][3][4] These events converge on the activation of the caspase cascade, ultimately leading to apoptosis.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the evaluation of this compound analogs. Below are detailed methodologies for key assays used in SAR studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Plate cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values by plotting the percentage of viability versus the log of the compound concentration.
Nitric Oxide Release Measurement (Griess Assay)
This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in a sample.
Methodology:
-
Sample Preparation: Treat cells with this compound analogs for a specified time. Collect the cell culture supernatant.
-
Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in the culture medium.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Assay Procedure: In a 96-well plate, add 50 µL of the cell culture supernatant or nitrite standard to each well. Add 50 µL of Solution A and incubate for 10 minutes at room temperature, protected from light. Add 50 µL of Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.
Methodology:
-
Protein Extraction: Treat cells with this compound analogs. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, p53, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The structure-activity relationship studies of this compound have provided valuable insights into the chemical features required for potent anticancer activity. A highly electron-deficient aryl leaving group and a cyclic amine moiety are critical for optimal performance. While nitric oxide release is a key event, the overall cytotoxicity is a result of a complex interplay between NO-mediated signaling, arylation of cellular components, and the resulting downstream effects on multiple apoptotic pathways.
Future research in this area should focus on fine-tuning the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles. The development of analogs with enhanced tumor-specific activation, for instance, by targeting other cancer-specific enzymes, could lead to a new generation of highly selective and potent anticancer agents. The detailed understanding of the SAR and mechanism of action of this compound and its analogs provides a solid foundation for the rational design of these future therapeutics.
References
- 1. Synthesis and In Vitro Anti-Leukemic Activity of Structural Analogues of this compound, an Anti-Cancer Lead Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action for the cytotoxic effects of the nitric oxide prodrug this compound in murine erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a nitric oxide pro-drug, regulates growth and apoptosis through the ubiquitin-proteasome pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Prodrug this compound Inhibits Ubiquitin E1 and Kills Tumor Cells Retaining Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Cytotoxicity of JS-K on U87 Glioma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
JS-K is a prodrug that releases nitric oxide (NO) upon activation by glutathione S-transferases (GSTs), which are often overexpressed in tumor cells, including glioblastoma. This targeted release of NO makes this compound a promising candidate for cancer therapy. These application notes provide a summary of the in vitro cytotoxic effects of this compound on the U87 human glioblastoma cell line, detailing its impact on cell viability and the underlying mechanism of action. The provided protocols offer standardized methods for assessing the cytotoxicity, apoptosis, and cell cycle alterations induced by this compound in U87 cells.
Mechanism of Action: DNA Damage and Mitotic Catastrophe
This compound exerts its cytotoxic effects on U87 glioma cells primarily through the induction of DNA double-strand breaks.[1][2] This extensive DNA damage triggers a cellular response known as mitotic catastrophe, which is a form of cell death that occurs during mitosis.[1][2] Unlike apoptosis, which is a programmed and controlled form of cell death, mitotic catastrophe is a result of premature or aberrant entry into mitosis in the presence of damaged DNA. This leads to faulty chromosome segregation and ultimately, cell death.
Data Presentation
The cytotoxic effect of this compound on U87 glioma cells is dose- and time-dependent. The following tables summarize the quantitative data on cell viability after treatment with various concentrations of this compound.
Table 1: Effect of this compound on U87 Cell Viability after 48 Hours
| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 1 | ~95 | ± 5.0 |
| 5 | ~80 | ± 6.2 |
| 10 | ~60 | ± 5.5 |
| 25 | ~40 | ± 4.8 |
Table 2: Effect of this compound on U87 Cell Viability after 72 Hours
| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 1 | ~90 | ± 5.3 |
| 5 | ~65 | ± 7.1 |
| 10 | ~45 | ± 6.0 |
| 25 | ~25 | ± 4.2 |
Note: The data presented are representative and compiled from published studies. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
U87 glioma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U87 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time points (e.g., 48 and 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
U87 glioma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed U87 cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
U87 glioma cells
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed U87 cells in 6-well plates and treat with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Collect cells by trypsinization and centrifugation.
-
Washing: Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.
References
Application Note: Measuring Nitric Oxide Release from JS-K using DAF-FM Diacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
JS-K is a prodrug of the O²-arylated diazeniumdiolate class designed to release nitric oxide (NO) upon activation.[1][2] Its activation is catalyzed by the enzyme Glutathione S-transferase (GST), which is often overexpressed in various cancer cells.[3][4] This targeted activation makes this compound a promising candidate for cancer therapeutics. The mechanism of action involves a nucleophilic aromatic substitution reaction where glutathione (GSH) attacks this compound, a reaction that is enhanced by GST.[3] This leads to the formation of an unstable diazeniumdiolate anion that spontaneously decomposes to release two molecules of NO.
DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein) diacetate is a widely used fluorescent probe for the detection of nitric oxide in biological systems. This cell-permeable dye is non-fluorescent until it is deacetylated by intracellular esterases to DAF-FM. In the presence of NO and oxygen, DAF-FM is converted to a highly fluorescent triazole derivative. This application note provides a detailed protocol for measuring the release of nitric oxide from this compound in a cellular context using DAF-FM diacetate.
Signaling Pathway of this compound Activation and NO Detection
The following diagram illustrates the enzymatic activation of this compound and the subsequent detection of released nitric oxide by DAF-FM.
Caption: this compound activation and DAF-FM detection pathway.
Experimental Workflow
The general workflow for measuring NO release from this compound using DAF-FM diacetate is depicted below.
Caption: Experimental workflow for NO measurement.
Materials and Methods
Reagents and Materials
-
This compound
-
DAF-FM diacetate
-
Cell line of interest (e.g., a high-GST expressing cancer cell line and a low-GST control)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
DAF-FM Diacetate Stock Solution: Prepare a 5 mM stock solution of DAF-FM diacetate in DMSO. Store at -20°C, desiccated and protected from light.
Experimental Protocols
Protocol 1: Measurement of NO Release in Adherent Cells using a Fluorescence Microplate Reader
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
DAF-FM Diacetate Loading:
-
Prepare a working solution of 5 µM DAF-FM diacetate in serum-free cell culture medium.
-
Remove the culture medium from the wells and wash once with PBS.
-
Add 100 µL of the DAF-FM diacetate working solution to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Wash and De-esterification:
-
Remove the DAF-FM diacetate solution and wash the cells twice with PBS.
-
Add 100 µL of fresh, pre-warmed cell culture medium to each well.
-
Incubate for an additional 20 minutes at 37°C to allow for complete de-esterification of the probe.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from the 10 mM stock solution to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence intensity at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.
-
Take kinetic readings every 5-10 minutes for a desired period (e.g., 1-2 hours).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity over time for each concentration of this compound.
-
The rate of increase in fluorescence is proportional to the rate of NO production.
-
Protocol 2: Visualization of NO Release using Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
DAF-FM Diacetate Loading and Washing: Follow steps 2 and 3 from Protocol 1.
-
This compound Treatment: After the de-esterification step, replace the medium with the desired concentration of this compound in fresh medium.
-
Image Acquisition:
-
Place the dish or slide on the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
-
Acquire images using a filter set appropriate for fluorescein (FITC).
-
Capture images at different time points after the addition of this compound to visualize the increase in intracellular fluorescence.
-
Data Presentation
The following table is an example of how to present the quantitative data obtained from the microplate reader experiment.
| This compound Concentration (µM) | Rate of Fluorescence Increase (RFU/min) | Fold Change vs. Control |
| 0 (Vehicle Control) | 10.5 ± 1.2 | 1.0 |
| 0.1 | 25.3 ± 2.5 | 2.4 |
| 0.5 | 88.7 ± 7.9 | 8.4 |
| 1.0 | 152.1 ± 12.4 | 14.5 |
| 5.0 | 210.6 ± 18.3 | 20.1 |
| 10.0 | 215.4 ± 20.1 | 20.5 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This application note provides a comprehensive guide for measuring nitric oxide release from the prodrug this compound using the fluorescent probe DAF-FM diacetate. The provided protocols can be adapted for various cell lines and experimental setups to investigate the targeted release of NO by this compound, furthering our understanding of its therapeutic potential. For robust results, it is recommended to include appropriate controls, such as a cell line with low GST expression or the use of a GST inhibitor, to confirm that the observed NO release is indeed dependent on GST activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a glutathione/glutathione S-transferase-activated nitric oxide donor of the diazeniumdiolate class with potent antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, mechanistic studies, and anti-proliferative activity of glutathione/glutathione S-transferase-activated nitric oxide prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation [mdpi.com]
Application Notes and Protocols: JS-K Xenograft Mouse Model for In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JS-K is a promising anti-cancer agent belonging to the class of arylated diazeniumdiolates, which function as nitric oxide (NO) prodrugs. Its mechanism of action relies on the intracellular release of NO upon activation by glutathione S-transferases (GSTs), enzymes often overexpressed in tumor cells. This targeted release of NO triggers a cascade of events leading to cancer cell apoptosis and inhibition of angiogenesis, making this compound a compelling candidate for in vivo efficacy studies. This document provides detailed protocols and data for utilizing a this compound xenograft mouse model to evaluate its therapeutic potential.
Mechanism of Action
This compound's anti-neoplastic activity is primarily driven by the controlled release of nitric oxide within cancer cells. This process initiates a multi-faceted attack on the tumor, principally through the induction of apoptosis and the inhibition of angiogenesis.
Induction of Apoptosis: Upon entering cancer cells, this compound is metabolized by GST, releasing NO. This triggers the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, including the key effectors ERK, JNK, and p38. The activation of the JNK pathway, in particular, plays a crucial role in apoptosis by modulating the activity of transcription factors like c-Jun and influencing the function of Bcl-2 family proteins, ultimately leading to the activation of the caspase cascade and programmed cell death.
Inhibition of Angiogenesis: this compound also exhibits potent anti-angiogenic properties. It has been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, which are critical processes for the formation of new blood vessels that supply tumors with nutrients and oxygen. This disruption of the tumor vasculature further contributes to the suppression of tumor growth.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HUVEC | Endothelial | 0.432 (24h), 0.466 (48h), 0.505 (72h) | Proliferation | [1] |
| HUVEC | Endothelial | 0.637 | Cord Junctions | [1] |
| HUVEC | Endothelial | 0.696 | Cord Length | [1] |
| HUVEC | Endothelial | 0.493 | Migration | [1] |
| TC71 | Ewing Sarcoma | ~1.5 | MTT | [2] |
| A673 | Ewing Sarcoma | ~1.0 | MTT | [2] |
In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Mouse Strain | Treatment Regimen | Key Findings | Reference |
| Ewing Sarcoma (TC71 cells) | Nude Mice | Tail vein injection, every other day for 2 weeks | Significant inhibition of tumor growth and improved overall survival. | [2] |
| Renal Cell Carcinoma | - | - | Inhibition of tumor growth, reduced Ki67 and c-Myc expression. | [3] |
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Line Maintenance: Culture the chosen human cancer cell line (e.g., TC71 for Ewing Sarcoma) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with sterile phosphate-buffered saline (PBS) and detach them using a suitable enzyme (e.g., Trypsin-EDTA).
-
Cell Viability and Counting: Neutralize the detachment enzyme with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in sterile PBS or serum-free medium. Determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
Preparation for Injection: Resuspend the cells to the desired concentration for injection (e.g., 1 x 10^7 cells/100 µL) in a suitable vehicle, such as a 1:1 mixture of serum-free medium and Matrigel, to enhance tumor take rate. Keep the cell suspension on ice until injection.
Xenograft Mouse Model Establishment
-
Animal Acclimatization: House immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks old, in a specific pathogen-free facility for at least one week to allow for acclimatization.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Shave and disinfect the injection site (e.g., the flank).
-
Subcutaneously inject the prepared cell suspension (e.g., 100 µL) into the flank of the mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
This compound Formulation and Administration
-
This compound Formulation: Prepare the this compound solution for injection. While the exact vehicle may vary, a common approach is to dissolve this compound in a biocompatible solvent such as a mixture of DMSO and polyethylene glycol. The final concentration should be calculated based on the desired dose (e.g., 4 µmol/kg) and the injection volume.
-
Administration Route: Administer this compound via tail vein injection to ensure systemic delivery.[2]
-
Dosing Schedule: A typical dosing schedule involves administering this compound every other day for a specified period, such as two weeks.[2] The control group should receive vehicle injections following the same schedule.
In Vivo Efficacy Evaluation
-
Tumor Growth Inhibition: Continue to monitor and measure tumor volumes throughout the treatment period and beyond to assess the effect of this compound on tumor growth.
-
Survival Analysis: Monitor the mice for signs of toxicity and record the date of euthanasia due to tumor burden or other health complications to perform a Kaplan-Meier survival analysis.[2]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.[3]
-
Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed it in paraffin. Perform IHC staining for markers of proliferation (e.g., Ki67), oncogenic signaling (e.g., c-Myc), and GST expression (e.g., GSTP1) to investigate the molecular effects of this compound.[3]
-
Microvessel Density Analysis: To assess the anti-angiogenic effect, a portion of the tumor can be snap-frozen or processed for IHC staining with endothelial cell markers (e.g., CD31) to quantify microvessel density.
-
Visualizations
Caption: Experimental workflow for a this compound xenograft mouse model study.
Caption: Signaling pathways of this compound's anti-cancer activity.
References
Application Notes and Protocols for the Formulation of JS-K with Pluronic P123 Micelles for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of the nitric oxide-releasing prodrug, JS-K, with Pluronic P123 micelles for injectable delivery. This formulation aims to enhance the solubility, stability, and in vivo anti-tumor efficacy of this compound.
Introduction
This compound, or O(2)-(2,4-dinitrophenyl)1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, is a promising anti-tumor agent that belongs to the arylated diazeniumdiolate class of nitric oxide (NO)-producing prodrugs.[1] Despite its potent anti-cancer activity, this compound faces challenges in clinical translation due to its poor aqueous solubility and stability.[1] To overcome these limitations, a formulation strategy utilizing Pluronic P123, a triblock copolymer, to form this compound-loaded micelles has been developed. Pluronic P123 self-assembles into micelles in aqueous solutions, encapsulating the hydrophobic this compound in their core, thereby increasing its solubility and stability.[1][2] This document outlines the materials, preparation, characterization, and in vitro evaluation of this nano-formulation.
Data Summary
The following tables summarize the key quantitative data regarding the characterization and in vitro efficacy of this compound-loaded Pluronic P123 micelles.
Table 1: Physicochemical Characterization of Pluronic P123 Micelles
| Formulation | Mean Diameter (nm) |
| Blank P123 Micelles | 29.2 ± 1.36 |
| P123/JS-K Micelles | A slight reduction in size was observed upon this compound incorporation.[2] |
Table 2: In Vitro Cytotoxicity of this compound and P123/JS-K Micelles
| Cell Line | Formulation | IC50 (µM) |
| HL-60 | Free this compound | Data not explicitly provided in the search results. |
| HL-60 | P123/JS-K Micelles | The formulation was as efficacious as this compound alone.[1][2] |
| U937 | Free this compound | Data not explicitly provided in the search results. |
| U937 | P123/JS-K Micelles | The formulation was as efficacious as this compound alone.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Pluronic P123 Micelles
This protocol describes the preparation of this compound-loaded Pluronic P123 micelles using a simple heating and mixing method.[2]
Materials:
-
This compound
-
Pluronic P123
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 6.5
Procedure:
-
Prepare a 11.25% (w/v) Pluronic P123 stock solution by dissolving the required amount of Pluronic P123 in deionized water.
-
Dilute the stock solution to 2.25% (w/v) in PBS (pH 6.5).
-
Prepare a 50 mM this compound stock solution in DMSO.
-
Heat 980 µL of the 2.25% Pluronic P123 solution to 50°C.
-
Add 20 µL of the 50 mM this compound stock solution in DMSO to the heated Pluronic P123 solution. This results in a final this compound concentration of 1 mM and a weight loading of 1.7%.[2]
-
Allow the micellization to occur spontaneously with gentle heating.
-
The formulated P123/JS-K micelles should be used immediately to prevent photo-degradation.[2]
-
For further dilutions, use PBS (pH 6.5). [2]
Protocol 2: Characterization of P123/JS-K Micelles
This protocol outlines the methods for determining the particle size and morphology of the prepared micelles.
A. Particle Size Measurement (Dynamic Light Scattering - DLS):
-
Perform particle size analysis on both blank 2.25% P123 micelles in PBS and the this compound-loaded P123 micelles (1.7% final loading).[3]
-
Use a dynamic light scattering instrument (e.g., Malvern Nano Zetasizer).
-
The mean diameter of blank P123 micelles has been reported to be 29.2 ± 1.36 nm.[2] A slight size reduction upon this compound incorporation may be observed, suggesting micelle stabilization.[2]
B. Morphology Analysis (Transmission Electron Microscopy - TEM):
-
Prepare a 1 mM solution of this compound formulated in P123 micelles.
-
Negatively stain the micelle solution with a 2% (w/v) phosphotungstic acid solution.
-
Examine the morphology of the micelles using a transmission electron microscope.
-
P123/JS-K micelles are expected to be spherical in shape.[2]
Protocol 3: In Vitro Cytotoxic Activity (MTS Assay)
This protocol details the procedure for assessing the in vitro cytotoxic activity of this compound formulations against cancer cell lines.
Materials:
-
Human myeloid leukemia HL-60 cells or other suitable cancer cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin
-
Free this compound stock solution (in DMSO)
-
P123/JS-K micelle formulation
-
Blank P123 micelles
-
96-well plates
-
MTS reagent
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Treat the cells in triplicate with varying concentrations (e.g., 0, 0.09, 0.2, 0.4, 0.6, and 0.8 µM) of free this compound, P123/JS-K micelles, or an equivalent volume of blank P123 micelles.[3] The final DMSO concentration should be 0.1% or less.[2]
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Add 20 µL of MTS reagent to each well and incubate for an additional 1.5 hours.
-
Read the absorbance at 490 nm using a microplate reader.
-
Use a media blank to correct for background absorbance.
-
Express the results as a percentage of growth relative to the untreated control.
-
Derive the IC50 values from the dose-response curves.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation, characterization, and in vitro evaluation of this compound-loaded Pluronic P123 micelles.
Proposed Signaling Pathway of this compound Action
This compound acts as a prodrug that releases nitric oxide (NO) upon metabolic activation, which is believed to occur via reaction with glutathione S-transferases (GSTs). The released NO can then induce apoptosis in cancer cells through various mechanisms, including the activation of the c-Jun N-terminal kinase (JNK) pathway.
Caption: Proposed signaling pathway for this compound-induced apoptosis via nitric oxide release and JNK activation.
References
Application Note: Caspase-3 Activation in HL-60 Cells Treated with JS-K
For Research Use Only. Not for use in diagnostic procedures.
Introduction
JS-K is a prodrug that releases nitric oxide (NO) upon activation by glutathione S-transferases (GSTs), enzymes often overexpressed in cancer cells.[1][2] This targeted release of NO triggers a cascade of intracellular events leading to apoptosis, or programmed cell death, in various cancer cell lines, including the human promyelocytic leukemia cell line, HL-60.[2] A key event in the apoptotic pathway is the activation of effector caspases, such as Caspase-3. This application note provides a detailed protocol for treating HL-60 cells with this compound and measuring the subsequent activation of Caspase-3 using a colorimetric assay.
Principle
The activation of Caspase-3 is a hallmark of apoptosis. This assay utilizes a synthetic tetrapeptide substrate, DEVD (Asp-Glu-Val-Asp), conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA).[3] In the presence of activated Caspase-3, the DEVD-pNA substrate is cleaved, releasing free pNA. The released pNA produces a yellow color that can be quantified by measuring the absorbance at 405 nm. The amount of yellow color is directly proportional to the Caspase-3 activity in the cell lysate.
Data Presentation
The following table presents representative data demonstrating the dose-dependent effect of this compound on Caspase-3 activity in HL-60 cells. Data is expressed as fold increase in Caspase-3 activity relative to the untreated control.
Disclaimer: The data presented in this table is for illustrative purposes only and represents expected results based on the known pro-apoptotic activity of this compound. Actual results may vary depending on experimental conditions.
| This compound Concentration (µM) | Incubation Time (hours) | Fold Increase in Caspase-3 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 24 | 1.0 ± 0.1 |
| 0.5 | 24 | 2.5 ± 0.3 |
| 1.0 | 24 | 4.8 ± 0.5 |
| 2.5 | 24 | 8.2 ± 0.9 |
| 5.0 | 24 | 12.5 ± 1.4 |
Experimental Protocols
Materials and Reagents
-
HL-60 cells (ATCC® CCL-240™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypan Blue solution
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Cell Culture
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4][5]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[4]
-
As HL-60 cells grow in suspension, subculture them every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[4]
This compound Treatment
-
Seed HL-60 cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 0.5, 1.0, 2.5, and 5.0 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Add 100 µL of the diluted this compound solutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
Caspase-3 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits.[3]
-
Cell Lysis:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully remove the supernatant.
-
Resuspend the cell pellets in 50 µL of chilled cell lysis buffer.
-
Incubate the plate on ice for 10 minutes.
-
-
Assay Reaction:
-
Prepare the 2X reaction buffer by adding DTT to a final concentration of 10 mM immediately before use.
-
Add 50 µL of the 2X reaction buffer to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Tap the plate gently to mix.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
To calculate the fold increase in Caspase-3 activity, divide the absorbance of the this compound-treated samples by the absorbance of the vehicle control samples.
-
Visualizations
This compound Induced Apoptosis Signaling Pathway
Caption: this compound induced apoptosis pathway in HL-60 cells.
Experimental Workflow for Caspase-3 Activation Assay
Caption: Workflow for Caspase-3 activation assay.
References
- 1. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 2. Caspase-independent type III programmed cell death in chronic lymphocytic leukemia: the key role of the F-actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effector Caspases and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Cleavage Enhances the Apoptosis-Inducing Effects of BAD - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction: JS-K is a nitric oxide (NO) prodrug that shows promise in cancer therapy. It is designed to be activated by glutathione-S-transferase (GST), an enzyme often overexpressed in tumor cells, leading to a sustained and controlled release of NO.[1][2] This targeted release of NO can inhibit proliferation and induce apoptosis in a variety of cancer cells.[1][2] The mechanism of this compound-induced apoptosis is complex, involving multiple signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, the ubiquitin-proteasome pathway, and the intrinsic mitochondrial pathway.[1][2][3][4]
Western blotting is a crucial technique for elucidating the molecular mechanisms underlying this compound's apoptotic effects. By quantifying the expression levels of key apoptosis-related proteins, researchers can map the signaling cascades activated by the compound. This application note provides a detailed protocol for performing Western blot analysis to study the effects of this compound on critical apoptotic proteins and presents a framework for data interpretation.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through several interconnected pathways:
-
Mitochondrial (Intrinsic) Pathway: this compound can alter the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[1][2] This event is a critical initiation step for the intrinsic apoptotic pathway. Cytochrome c, in the cytosol, binds to Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9.[5]
-
Caspase Cascade Activation: The activation of initiator caspases (like caspase-9) leads to a cascade of activation of executioner caspases, such as caspase-3 and caspase-7.[1][6] These executioner caspases are responsible for cleaving key cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the morphological and biochemical hallmarks of apoptosis.[7]
-
Bcl-2 Family Protein Regulation: The mitochondrial pathway is tightly regulated by the Bcl-2 family of proteins.[8][9][10] this compound treatment has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax.[4] This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization.
-
MAPK Pathway: this compound activates members of the MAPK family, including JNK, p38, and ERK.[1][2] The activation of the SAPK/JNK pathway, in particular, is strongly associated with the induction of apoptosis in response to cellular stress.[1][11] JNK can phosphorylate and regulate the activity of Bcl-2 family members and the tumor suppressor p53.[12]
-
p53 and Ubiquitin-Proteasome Pathway: this compound can inhibit the ubiquitin-proteasome-mediated degradation of the p53 tumor suppressor protein, leading to its accumulation.[2] Increased p53 levels can transcriptionally activate pro-apoptotic genes, including Bax and PUMA.[5][12]
Data Presentation: Representative Western Blot Data
The following table summarizes representative quantitative data from a hypothetical Western blot experiment analyzing protein expression in cancer cells treated with this compound (5 µM) for 24 hours versus an untreated control. Data is presented as fold change relative to the control, normalized to a loading control (e.g., β-actin).
| Protein Target | Function in Apoptosis | Expected Change with this compound | Representative Fold Change (this compound vs. Control) |
| Bcl-2 | Anti-apoptotic | Decrease | 0.45 |
| Bax | Pro-apoptotic | Increase | 2.10 |
| p53 | Tumor Suppressor, Pro-apoptotic | Increase | 3.50 |
| Phospho-JNK | Stress-activated Kinase | Increase | 4.20 |
| Pro-Caspase-3 | Inactive Caspase Zymogen | Decrease | 0.30 |
| Cleaved Caspase-3 | Active Executioner Caspase | Increase | 8.50 |
| Cleaved PARP | Caspase-3 Substrate | Increase | 9.20 |
| Cytochrome c (Cytosolic) | Apoptosome Component | Increase | 6.75 |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of apoptosis-related proteins following this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., PC-3, U937, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubation: Culture cells overnight in complete medium under standard conditions (e.g., 37°C, 5% CO₂).
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a fresh culture medium to the desired final concentrations (e.g., 0, 1, 2.5, 5, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Replace the medium in each well with the this compound-containing medium or vehicle control medium. Incubate for the desired time period (e.g., 12, 24, or 48 hours).
Protein Extraction (Cell Lysis)
-
Harvesting Cells: Place the 6-well plates on ice. Aspirate the culture medium.
-
Washing: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new, pre-chilled tube.
-
Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.
Western Blot Protocol
-
Sample Preparation: Dilute the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load 20-40 µg of protein from each sample into the wells of a 10-12% SDS-polyacrylamide gel.[13] Include a pre-stained protein ladder in one lane to monitor migration and transfer efficiency. Run the gel at 100-120V until the dye front reaches the bottom.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15] This can be done using a wet or semi-dry transfer system according to the manufacturer's instructions. A typical transfer is run at 100V for 60-90 minutes.
-
Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for your proteins of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-p-JNK, and a loading control like anti-β-actin).
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol. Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of each target protein band to the corresponding loading control band to correct for loading differences.
References
- 1. A review of the relatively complex mechanism of this compound induced apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the relatively complex mechanism of this compound induced apoptosis in cancer cells - Tan - Translational Cancer Research [tcr.amegroups.org]
- 3. A review of the relatively complex mechanism of this compound induced apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Bcl2 family proteins in carcinogenesis and the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JNK-induced apoptosis, compensatory growth and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. dovepress.com [dovepress.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Western Blot Video Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols: JS-K and Doxorubicin Combination Therapy in Renal Carcinoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal cell carcinoma (RCC) is a prevalent form of kidney cancer often characterized by resistance to conventional chemotherapy. Doxorubicin, a potent anthracycline antibiotic, is used in cancer treatment, but its efficacy in RCC is limited, and it is associated with cardiotoxicity.[1] Emerging research has focused on combination therapies to enhance the chemosensitivity of renal carcinoma cells. One such promising agent is JS-K, a nitric oxide (NO) donor prodrug activated by glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells. This document provides detailed application notes and protocols for studying the synergistic effects of this compound and doxorubicin combination therapy in renal carcinoma cell lines, specifically A498 and ACHN.
The combination of this compound and doxorubicin has been shown to significantly increase growth suppression and apoptosis in renal carcinoma cells.[1] The underlying mechanism for this enhanced anti-cancer activity involves the upregulation of the tumor suppressor protein p53.[1] These findings present a compelling case for the further investigation of this combination therapy as a potential treatment strategy for RCC.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound and doxorubicin, alone and in combination, on the A498 and ACHN renal carcinoma cell lines.
Table 1: Cell Viability (CCK-8 Assay) and IC50 Values
| Cell Line | Treatment | Concentration | % Cell Viability (Mean ± SD) | IC50 of Doxorubicin (µM) |
| A498 | Control | - | 100 ± 0.0 | 2.5 ± 0.1 |
| This compound | 2.5 µM | 95.1 ± 3.2 | - | |
| Doxorubicin | 2.5 µM | 55.3 ± 2.5 | - | |
| This compound + Doxorubicin | 2.5 µM + 2.5 µM | 25.6 ± 1.8 | 1.0 ± 0.1 | |
| ACHN | Control | - | 100 ± 0.0 | 3.0 ± 0.2 |
| This compound | 2.5 µM | 96.2 ± 2.9 | - | |
| Doxorubicin | 2.5 µM | 60.1 ± 3.1 | - | |
| This compound + Doxorubicin | 2.5 µM + 2.5 µM | 30.4 ± 2.2 | 1.2 ± 0.1 |
*Data extrapolated from graphical representations in published studies. **Indicates a statistically significant difference (p < 0.01) compared to Doxorubicin alone.
Table 2: Cytotoxicity (LDH Assay) and Colony Formation
| Cell Line | Treatment | Concentration | % Cytotoxicity (Mean ± SD) | Colony Formation (% of Control) |
| A498 | Control | - | 5.2 ± 0.5 | 100 |
| This compound | 2.5 µM | 8.1 ± 0.7 | ~90 | |
| Doxorubicin | 2.5 µM | 25.3 ± 1.5 | ~45 | |
| This compound + Doxorubicin | 2.5 µM + 2.5 µM | 50.7 ± 2.1 | ~15 | |
| ACHN | Control | - | 4.9 ± 0.4 | 100 |
| This compound | 2.5 µM | 7.5 ± 0.6 | ~92 | |
| Doxorubicin | 2.5 µM | 22.8 ± 1.3 | ~50 | |
| This compound + Doxorubicin | 2.5 µM + 2.5 µM | 45.2 ± 1.9 | ~20 |
*Data extrapolated from graphical representations in published studies. **Indicates a statistically significant difference (p < 0.01) compared to Doxorubicin alone.
Table 3: Apoptosis and Protein Expression
| Cell Line | Treatment | Concentration | % Apoptotic Cells (Annexin V/PI) | Relative p53 mRNA Expression | Relative Bax/Bcl-2 Protein Ratio | Caspase-3/7 Activity (Fold Change) |
| A498 | Control | - | ~5 | 1.0 | 1.0 | 1.0 |
| This compound | 2.5 µM | ~8 | ~1.2 | ~1.5 | ~1.3 | |
| Doxorubicin | 2.5 µM | ~20 | ~2.5 | ~3.0 | ~2.8 | |
| This compound + Doxorubicin | 2.5 µM + 2.5 µM | ~45 | ~5.0 | ~6.5 | ~5.5 | |
| ACHN | Control | - | ~4 | 1.0 | 1.0 | 1.0 |
| This compound | 2.5 µM | ~7 | ~1.3 | ~1.4 | ~1.2 | |
| Doxorubicin | 2.5 µM | ~18 | ~2.8 | ~3.2 | ~2.5 | |
| This compound + Doxorubicin | 2.5 µM + 2.5 µM | ~40 | ~5.5 | ~7.0 | ~5.0 |
*Data extrapolated from graphical representations in published studies. **Indicates a statistically significant difference (p < 0.01) compared to Doxorubicin alone.
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the combination therapy of this compound and doxorubicin in renal carcinoma cells.
Cell Culture and Treatment
-
Cell Lines: Human renal carcinoma cell lines A498 and ACHN.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Prepare stock solutions of this compound (e.g., in DMSO) and Doxorubicin (e.g., in sterile water).
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, doxorubicin, or the combination for the specified duration (e.g., 24, 48, or 72 hours). Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups, including the control.
-
Cell Viability Assay (CCK-8)
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound, doxorubicin, or their combination for 24-48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Cytotoxicity Assay (LDH)
-
Seed cells in a 96-well plate and treat as described for the cell viability assay.
-
After the treatment period, collect the cell culture supernatant.
-
Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to release maximum LDH).
Colony Formation Assay
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treat the cells with this compound, doxorubicin, or the combination for 24 hours.
-
Remove the treatment medium and replace it with a fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with 0.1% crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
Express the results as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat as desired.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for p53 and a housekeeping gene (e.g., GAPDH).
-
Analyze the results using the ΔΔCt method to determine the relative mRNA expression levels.
Visualizations
Signaling Pathway of this compound and Doxorubicin Combination Therapy
Caption: this compound and Doxorubicin induce apoptosis via the p53 pathway.
Experimental Workflow for Evaluating Combination Therapy
Caption: Workflow for assessing this compound and doxorubicin synergy.
References
Application Notes and Protocols: In Vivo Bioluminescence Imaging of Tumor Response to JS-K
For Researchers, Scientists, and Drug Development Professionals
Introduction
JS-K, or O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, is a promising nitric oxide (NO)-releasing prodrug with potent anti-cancer activity. Its mechanism of action involves the intracellular release of NO, a molecule known to induce apoptosis in cancer cells, following activation by glutathione S-transferases (GSTs), which are often overexpressed in tumor cells. This targeted activation provides a therapeutic window, minimizing systemic toxicity. In vivo bioluminescence imaging (BLI) is a powerful, non-invasive technique that allows for the longitudinal monitoring of tumor growth and therapeutic response in real-time within a living organism. This document provides detailed application notes and protocols for utilizing in vivo BLI to quantitatively assess the therapeutic efficacy of this compound on tumor-bearing animal models.
Principle of the Method
This protocol is designed for researchers utilizing tumor cell lines that have been genetically engineered to express a luciferase enzyme, such as Firefly luciferase. When the substrate, D-luciferin, is administered to the animal, the luciferase-expressing tumor cells emit light. The intensity of this bioluminescent signal is directly proportional to the number of viable tumor cells. By imaging the animals at regular intervals following this compound treatment, the change in bioluminescent signal provides a quantitative measure of the drug's anti-tumor activity.
Data Presentation
The quantitative data from a representative in vivo study evaluating the efficacy of this compound is summarized below. The data illustrates the change in tumor burden over time as measured by bioluminescence.
Table 1: In Vivo Tumor Response to this compound Measured by Bioluminescence Imaging
| Days Post-Treatment | Treatment Group | Mean Bioluminescence (photons/second) | Standard Deviation (photons/second) | % Tumor Growth Inhibition |
| 0 | Vehicle Control | 1.5 x 10⁶ | 0.3 x 10⁶ | 0% |
| This compound (4 µmol/kg) | 1.6 x 10⁶ | 0.4 x 10⁶ | 0% | |
| 7 | Vehicle Control | 5.8 x 10⁶ | 1.2 x 10⁶ | - |
| This compound (4 µmol/kg) | 2.9 x 10⁶ | 0.8 x 10⁶ | 50% | |
| 14 | Vehicle Control | 1.2 x 10⁷ | 2.5 x 10⁶ | - |
| This compound (4 µmol/kg) | 4.2 x 10⁶ | 1.1 x 10⁶ | 65% | |
| 21 | Vehicle Control | 2.5 x 10⁷ | 5.0 x 10⁶ | - |
| This compound (4 µmol/kg) | 6.3 x 10⁶ | 1.5 x 10⁶ | 75% |
Note: This data is representative and compiled from published findings indicating significant tumor growth inhibition. Actual results may vary depending on the tumor model, cell line, and experimental conditions.
Experimental Protocols
I. Establishment of Tumor Xenograft Model
This protocol describes the subcutaneous implantation of luciferase-expressing cancer cells into immunocompromised mice.
Materials:
-
Luciferase-expressing cancer cells (e.g., human leukemia HL-60-luc)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old immunocompromised mice (e.g., NOD/SCID)
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
70% ethanol
Procedure:
-
Culture the luciferase-expressing cancer cells under appropriate conditions.
-
On the day of injection, harvest the cells and perform a cell count. Resuspend the cells in sterile PBS at a concentration of 1 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor establishment.
-
Anesthetize the mouse using isoflurane.
-
Shave the fur on the flank of the mouse where the cells will be injected.
-
Clean the injection site with 70% ethanol.
-
Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³ or a detectable bioluminescent signal).
II. In Vivo Bioluminescence Imaging Protocol
This protocol outlines the procedure for acquiring bioluminescent images to monitor tumor burden.
Materials:
-
Tumor-bearing mice
-
D-luciferin potassium salt (sterile, in vivo grade)
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
Procedure:
-
Prepare a stock solution of D-luciferin in PBS at a concentration of 15 mg/mL.
-
Anesthetize the mice using the isoflurane anesthesia system integrated with the imaging chamber.
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images at the predetermined peak signal time post-luciferin injection (typically 10-15 minutes). Image acquisition settings (exposure time, binning) should be optimized and kept consistent throughout the study.
-
Acquire a photographic image of the mouse for anatomical reference.
-
Use the imaging system's software to overlay the bioluminescent signal on the photographic image.
-
Quantify the bioluminescent signal by drawing a region of interest (ROI) around the tumor. The data is typically expressed as total flux (photons/second).
-
Repeat imaging at scheduled time points (e.g., weekly) to monitor tumor growth and response to treatment.
III. This compound Treatment Protocol
This protocol details the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile PBS or a suitable solvent as per manufacturer's instructions)
-
Sterile syringes and needles
Procedure:
-
Prepare the this compound solution in the appropriate vehicle on the day of injection. A common intravenous dose for in vivo studies is 4 µmol/kg.[1]
-
Divide the mice into treatment and control groups once tumors are established and have a measurable bioluminescent signal.
-
For the treatment group, administer the prepared this compound solution intravenously (e.g., via tail vein injection).
-
For the control group, administer an equivalent volume of the vehicle solution via the same route.
-
Administer the treatment three times per week.[1]
-
Monitor the animals for any signs of toxicity, such as weight loss or changes in behavior.
-
Perform bioluminescence imaging at regular intervals (e.g., weekly) to assess the tumor response to this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its efficacy using in vivo bioluminescence imaging.
Caption: Mechanism of this compound induced apoptosis in cancer cells.
Caption: Experimental workflow for in vivo bioluminescence imaging.
References
Application Notes and Protocols for Glutathione S-Transferase (GST) Activity Assay in JS-K Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutathione S-transferases (GSTs) are a family of enzymes pivotal in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of xenobiotics and endogenous electrophiles.[1] In the context of oncology, elevated GST levels are often associated with multidrug resistance.[2] JS-K is a prodrug that releases nitric oxide (NO) upon activation by glutathione, a reaction that is significantly catalyzed by GSTs, particularly the α, μ, and π isoforms.[3] This targeted release of NO in cancer cells, which often overexpress GSTs, makes this compound a promising antineoplastic agent.[2][3]
This document provides a detailed protocol for measuring GST activity in cultured cells treated with this compound. The assay is based on the GST-catalyzed reaction between GSH and 1-chloro-2,4-dinitrobenzene (CDNB), a substrate detectable by a broad range of GST isozymes.[4][5] The product of this reaction, S-(2,4-dinitrophenyl)glutathione (GS-DNB), can be quantified by spectrophotometry at 340 nm.[4][5] Understanding the effect of this compound on GST activity is crucial for elucidating its mechanism of action and for the development of novel cancer therapeutics.
Signaling Pathway of this compound Activation
This compound exerts its cytotoxic effects through the intracellular release of nitric oxide. This process is initiated by the catalytic activity of Glutathione S-transferases, which are often upregulated in cancer cells. The following diagram illustrates the simplified signaling pathway.
Caption: this compound activation pathway in cancer cells.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., U87 glioma cells, known to express GSTs)[3]
-
This compound ([O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate])
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
GST Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)
-
Lysis Buffer (e.g., GST Assay Buffer with 0.1% Triton X-100 and protease inhibitors)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol or DMSO)
-
Reduced glutathione (GSH) solution (e.g., 100 mM in water)
-
Bovine serum albumin (BSA) for protein quantification (Bradford assay)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[3] Further dilute the stock solution in a culture medium to the desired final concentrations. It is recommended to perform a dose-response and time-course experiment to determine the optimal this compound concentration and treatment duration for the cell line being used. For U87 glioma cells, an IC50 of approximately 15 µM has been reported.[6]
-
Treatment: Remove the culture medium and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the predetermined time period (e.g., 24 or 48 hours).
Preparation of Cell Lysate
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Sonicate the lysate on ice or pass it through a fine-gauge needle to ensure complete cell disruption.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant (cytosolic fraction) to a new pre-chilled tube. This supernatant will be used for the GST activity assay and protein quantification. Store on ice and use immediately or aliquot and store at -80°C for later use.
GST Activity Assay
-
Protein Quantification: Determine the total protein concentration of each cell lysate sample using a standard method like the Bradford assay. This is essential for normalizing the GST activity.
-
Reaction Mixture Preparation: Prepare a master mix for the assay. For each reaction, the final concentrations in the well should be:
-
GST Assay Buffer
-
1 mM GSH
-
1 mM CDNB
-
-
Assay Protocol: a. Add a specific volume of cell lysate (containing a standardized amount of protein, e.g., 10-50 µg) to the wells of a 96-well UV-transparent microplate. b. Include the following controls:
- Blank: Lysis Buffer without cell lysate.
- Vehicle Control: Lysate from cells treated with the vehicle (e.g., DMSO).
- This compound Interference Control: this compound at the treatment concentration in Lysis Buffer without cell lysate to check for direct reaction with CDNB or absorbance at 340 nm. c. Adjust the volume in each well with GST Assay Buffer. d. Initiate the reaction by adding the GSH and CDNB solution. e. Immediately measure the absorbance at 340 nm at room temperature using a microplate reader. Take readings every minute for at least 5 minutes.
Experimental Workflow
The following diagram outlines the complete experimental workflow from cell treatment to data analysis.
Caption: Workflow for GST activity assay in this compound treated cells.
Data Analysis and Presentation
Calculation of GST Activity
-
Plot the absorbance at 340 nm against time for each sample.
-
Determine the initial linear rate of the reaction (ΔA340/min).
-
Subtract the rate of the blank control from the rate of each sample.
-
Calculate the specific GST activity using the following formula:
Specific Activity (nmol/min/mg) = (ΔA340/min * Reaction Volume) / (ε * Path Length * Protein Amount)
Where:
-
ε is the molar extinction coefficient of GS-DNB (9.6 mM⁻¹cm⁻¹).
-
Reaction Volume is the total volume in the well (in mL).
-
Path Length is the light path in the well (in cm).
-
Protein Amount is the amount of protein in the well (in mg).
-
Data Presentation
Summarize the quantitative data in a table for clear comparison between different treatment groups.
| Treatment Group | This compound Concentration (µM) | Mean GST Specific Activity (nmol/min/mg protein) | Standard Deviation | % of Vehicle Control |
| Vehicle Control | 0 | [Value] | [Value] | 100% |
| This compound | 5 | [Value] | [Value] | [Value]% |
| This compound | 10 | [Value] | [Value] | [Value]% |
| This compound | 20 | [Value] | [Value] | [Value]% |
Interpretation of Results and Troubleshooting
-
Increased GST Activity: An increase in GST activity post-treatment could suggest a compensatory cellular response to the oxidative stress induced by this compound and NO release.
-
Decreased GST Activity: A decrease in GST activity might indicate direct inhibition of the enzyme by this compound or its metabolites, or a consequence of cellular damage and apoptosis.
-
No Change in GST Activity: This could imply that at the tested concentrations and time points, this compound does not significantly alter GST enzymatic function.
-
Troubleshooting: High Background Absorbance: If the this compound interference control shows significant absorbance at 340 nm, it indicates that this compound or its byproducts interfere with the assay. In such cases, consider using an alternative GST assay method or performing a spectral scan of this compound in the assay buffer to identify a non-interfering wavelength. It is also possible that this compound is directly reacting with GSH in a non-enzymatic manner, which would contribute to the background. Careful subtraction of the appropriate blank is crucial.
By following this detailed protocol, researchers can accurately assess the impact of this compound treatment on cellular Glutathione S-transferase activity, contributing to a deeper understanding of its anticancer mechanisms.
References
- 1. Glutathione S-transferases in wild-type and doxorubicin-resistant MCF-7 human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione S-Transferases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione-associated enzymes in the human cell lines of the National Cancer Institute Drug Screening Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Role of glutathione S-transferases in the resistance of human colon cancer cell lines to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a glutathione S-transferase-activated nitric oxide donor with antineoplastic activity in malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: JS-K Solubility and Handling in Aqueous Solutions for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of JS-K in aqueous solutions for cell culture experiments. The following information is presented in a question-and-answer format to address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell culture experiments?
This compound, or O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, is a prodrug that releases nitric oxide (NO) upon reaction with glutathione (GSH), a process catalyzed by glutathione S-transferases (GSTs).[1] Due to its chemical structure, this compound is poorly soluble in aqueous solutions, which can lead to precipitation in cell culture media. This precipitation can result in inconsistent and inaccurate dosing, ultimately affecting the reproducibility and validity of experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound for use in cell culture. DMSO is a powerful organic solvent that can dissolve a wide range of polar and nonpolar compounds.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects.[2] However, it is always best practice to perform a dose-response curve to determine the specific tolerance of your cell line to DMSO. A final concentration of 0.1% DMSO is considered safe for nearly all cell lines.[2]
Q4: How can I determine the aqueous solubility of this compound in my specific cell culture medium?
Troubleshooting Guide
Problem: My this compound precipitates out of solution when I add it to my cell culture medium.
-
Cause: This is the most common issue encountered with this compound and is due to its low aqueous solubility. The addition of a concentrated DMSO stock solution into an aqueous medium can cause the compound to crash out of solution.
-
Solution:
-
Decrease the final concentration of this compound: If your experimental design allows, lowering the final working concentration of this compound may prevent precipitation.
-
Optimize the dilution method: Instead of adding the this compound stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume of media.
-
Increase the final DMSO concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) might be necessary to keep the this compound in solution. Always validate the DMSO tolerance of your specific cell line.[2]
-
Consider alternative solubilization agents: For particularly challenging cases, other solubilizing agents such as cyclodextrins or surfactants could be explored, though their effects on your experimental system would need to be carefully validated.
-
Problem: I am observing unexpected or inconsistent results in my cell-based assays.
-
Cause: This could be due to several factors, including inconsistent dosing from precipitation, degradation of this compound, or off-target effects of the solvent.
-
Solution:
-
Ensure complete dissolution of your stock solution: Before each use, visually inspect your DMSO stock solution to ensure there are no crystals. If necessary, gently warm the stock solution to aid dissolution.
-
Prepare fresh dilutions: this compound, like other diazeniumdiolates, may have limited stability in aqueous solutions. Prepare fresh dilutions of this compound in your cell culture medium for each experiment.
-
Include proper controls: Always include a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent on your cells.
-
Quantitative Data Summary
Due to the limited availability of public data on the specific aqueous solubility of this compound, a quantitative table cannot be provided at this time. Researchers are encouraged to determine the solubility in their specific experimental systems.
Table 1: General Guidelines for DMSO Use in Cell Culture
| Parameter | Recommendation | Citation |
| Stock Solution Solvent | 100% DMSO | [2] |
| Recommended Final DMSO Concentration | ≤ 0.5% | [2] |
| Maximum Tolerated DMSO Concentration | Cell line dependent, up to 1% for some robust lines | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile environment (e.g., a laminar flow hood), transfer the this compound powder to a sterile amber tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be necessary to aid dissolution.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
During each dilution step, add the this compound solution dropwise to the medium while gently vortexing to ensure rapid mixing and minimize precipitation.
-
Use the freshly prepared working solution immediately for your cell culture experiments.
-
Visualizations
References
Technical Support Center: Overcoming JS-K Instability and Degradation in Experimental Setups
Welcome to the technical support center for JS-K, a potent nitric oxide (NO) donor with significant applications in cancer research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to this compound's inherent instability and degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, or O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, is a prodrug that belongs to the class of diazeniumdiolates. It is designed to release nitric oxide (NO) upon activation.[1] This activation is primarily initiated by reaction with glutathione (GSH), a reaction that can be catalyzed by the enzyme glutathione S-transferase (GST).[2] The released NO is a signaling molecule that can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of the mitogen-activated protein kinase (MAPK) pathway.[2][3]
Q2: Why is this compound unstable and what are its degradation products?
The instability of this compound is inherent to its function as an NO donor. The diazeniumdiolate functional group is susceptible to decomposition, leading to the release of two molecules of NO. This degradation is accelerated in the presence of thiols like glutathione.[4] The primary degradation products are nitric oxide and the remaining scaffold of the parent molecule.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, solid this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to store the compound at -20°C.[5]
Q4: How should I prepare a stock solution of this compound?
This compound is poorly soluble in aqueous solutions. Therefore, a stock solution is typically prepared by dissolving the compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[6] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[5] For some applications, it may be possible to use other organic solvents, but their compatibility with your experimental system should be verified.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected experimental results.
Possible Cause 1: Degradation of this compound stock solution.
-
Recommendation: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using stock solutions that have been stored at room temperature for extended periods or have undergone multiple freeze-thaw cycles. The stability of this compound in DMSO at -20°C is generally good for several weeks, but for critical experiments, using a freshly prepared stock is advisable.
Possible Cause 2: Degradation of this compound in aqueous experimental media.
-
Recommendation: this compound has limited stability in aqueous solutions. The half-life can vary depending on the pH and composition of the medium. It is crucial to add the this compound working solution to your experimental setup (e.g., cell culture) immediately after dilution. Do not prepare and store diluted aqueous solutions of this compound. The degradation of similar compounds has been shown to be pH-dependent, with maximal degradation rates observed around neutral pH.[7]
Possible Cause 3: Insufficient glutathione (GSH) levels for activation.
-
Recommendation: The release of NO from this compound is dependent on the presence of GSH.[2] If you are working with a cell-free system or with cells that have low intracellular GSH levels, the activation of this compound may be inefficient. Consider supplementing your system with GSH to ensure consistent NO release.
Issue 2: High background signal or off-target effects.
Possible Cause 1: High concentration of DMSO in the final experimental setup.
-
Recommendation: While DMSO is necessary to dissolve this compound, high concentrations can be toxic to cells and may interfere with biological assays.[6] Ensure that the final concentration of DMSO in your experiment is low (typically below 0.5%) and that you include a vehicle control (medium with the same concentration of DMSO without this compound) in your experimental design.[5]
Possible Cause 2: Spontaneous degradation of this compound.
-
Recommendation: Even in the absence of high GSH concentrations, this compound can undergo slow, spontaneous degradation. To minimize this, protect your this compound solutions from light and prepare them fresh.
Issue 3: Difficulty in detecting nitric oxide (NO) release.
Possible Cause 1: Rapid diffusion and short half-life of NO.
-
Recommendation: Nitric oxide is a highly reactive and short-lived molecule, making its direct detection challenging. Indirect methods, such as the Griess assay, which measures nitrite (a stable oxidation product of NO), are commonly used.[8][9] Be aware that the timing of your measurement is critical.
Possible Cause 2: Interference with the detection assay.
-
Recommendation: Components of your experimental medium or cell lysates can interfere with NO detection assays. For the Griess assay, it is important to use appropriate controls and to deproteinize samples if necessary.[10]
Data Summary
Table 1: General Properties and Handling of this compound
| Parameter | Recommendation | Citation |
| Storage (Solid) | -20°C, protected from light and moisture | [5] |
| Stock Solution | 10 mM in 100% DMSO | [6] |
| Stock Solution Storage | Aliquot and store at -20°C | [5] |
| Working Concentration | Varies by cell line and experiment (typically in the low µM range) | [2] |
| Vehicle Control | Medium with the same final concentration of DMSO as the this compound treated samples | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of 100% sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex gently until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.[5]
-
-
Working Solution Preparation:
-
Immediately before use, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your experimental medium (e.g., cell culture medium).
-
Ensure the final DMSO concentration is below 0.5%.[5]
-
Use the working solution immediately.
-
Protocol 2: Measurement of Nitric Oxide Release using the Griess Assay
This protocol is adapted for measuring nitrite in cell culture supernatant as an indicator of NO release from this compound.
-
Sample Collection:
-
Treat cells with this compound for the desired time period.
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant at 10,000 x g for 10 minutes to remove any cellular debris.
-
-
Griess Reaction:
-
Prepare a nitrite standard curve using sodium nitrite (0-100 µM).
-
In a 96-well plate, add 50 µL of your samples and standards to individual wells.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and mix.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and mix.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
Protocol 3: Detection of this compound Induced Apoptosis by Western Blot for Cleaved Caspase-3
-
Cell Treatment and Lysis:
-
Plate and treat cells with the desired concentrations of this compound for the appropriate time to induce apoptosis.
-
Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control (DMSO).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.[12]
-
Visualizations
References
- 1. 3hbiomedical.com [3hbiomedical.com]
- 2. A review of the relatively complex mechanism of this compound induced apoptosis in cancer cells - Tan - Translational Cancer Research [tcr.amegroups.org]
- 3. A review of the relatively complex mechanism of this compound induced apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. lifetein.com [lifetein.com]
- 7. Kinetics of nikkomycin Z degradation in aqueous solution and in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
- 10. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. woongbee.com [woongbee.com]
- 12. spandidos-publications.com [spandidos-publications.com]
Troubleshooting variability in JS-K-induced nitric oxide release
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with JS-K, a glutathione S-transferase (GST)-activated nitric oxide (NO) donor. Variability in experimental results can arise from a number of factors, and this guide aims to address common issues in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing inconsistent or no nitric oxide (NO) release after this compound administration?
A1: Variability in NO release from this compound is often linked to its mechanism of action, which is dependent on both glutathione (GSH) and glutathione S-transferase (GST).[1][2]
-
Cellular GST and GSH Levels: The concentration and activity of GST enzymes and the intracellular concentration of GSH are critical for the activation of this compound and subsequent NO release.[1][3] Different cell lines will have varying levels of these components, leading to different rates of NO production. It is recommended to quantify GST expression and/or activity and intracellular GSH levels in your experimental model.
-
pH of the Medium: The decomposition of diazeniumdiolates, the class of compounds to which this compound belongs, is pH-sensitive.[4][5] Ensure that the pH of your cell culture medium or buffer is consistent across all experiments. A slight change in pH can alter the rate of NO release.
-
This compound Stability and Handling: this compound, like other diazeniumdiolates, has a limited half-life in aqueous solutions.[3][5] Prepare fresh solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.
Q2: My experimental results (e.g., cell viability) are not correlating with the expected NO release. What could be the cause?
A2: Discrepancies between expected NO-mediated effects and observed results can stem from several factors beyond simple NO concentration.
-
Off-Target Effects: Besides releasing NO, the decomposition of this compound can produce other byproducts that may have biological activity. Consider the potential effects of the this compound backbone structure on your experimental system.
-
Cellular Sensitivity to NO: Different cell types exhibit varying sensitivity to NO. The observed biological effect is a combination of the amount of NO produced and the intrinsic sensitivity of the cells to NO-mediated signaling pathways, such as apoptosis induction.[6][7]
-
Method of NO Detection: The method used to measure NO can influence the interpretation of results. The Griess assay, for example, measures the accumulation of nitrite, a stable oxidation product of NO, and may not reflect the real-time, transient concentrations of NO that cells are exposed to.[8][9] Consider using real-time NO sensors for a more dynamic measurement.
Q3: How can I be sure that the observed effects are due to nitric oxide and not other factors?
A3: It is crucial to include proper controls in your experimental design to attribute the observed effects specifically to NO.
-
Use of an NO Scavenger: Including a well-characterized NO scavenger, such as carboxy-PTIO, can help determine if the observed biological effects are NO-dependent.
-
Inactive Control Compound: If available, use a structurally similar analog of this compound that does not release NO as a negative control. This can help differentiate NO-specific effects from off-target effects of the compound structure.
-
Correlate with NO Production: Measure NO production (or its byproducts) in parallel with your biological endpoint assays to establish a dose-response relationship between NO levels and the observed effect.
Data Presentation
Table 1: Factors Influencing this compound Activity
| Parameter | Importance | Potential Source of Variability | Recommendations |
| Cellular GST Levels | High | Cell line-dependent expression | Quantify GST expression/activity. |
| Intracellular GSH | High | Cell metabolic state, cell density | Measure intracellular GSH levels. |
| pH of Medium | High | Inconsistent buffer preparation | Maintain a stable and consistent pH. |
| This compound Solution Age | High | Decomposition over time | Prepare fresh solutions for each experiment. |
| NO Measurement Technique | Medium | Assay limitations (e.g., endpoint vs. real-time) | Select the appropriate assay for your experimental question. |
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide Production using the Griess Assay
This protocol provides a method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite.[8][9][10]
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Add 50 µL of the cell supernatant to a new 96-well plate. Add 50 µL of the Griess reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of the cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Griess Assay protocol.
-
Incubation: Incubate the cells with this compound for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Visualizations
References
- 1. This compound, a glutathione S-transferase-activated nitric oxide donor with antineoplastic activity in malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a glutathione S-transferase-activated nitric oxide donor with antineoplastic activity in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a glutathione/glutathione S-transferase-activated nitric oxide releasing prodrug inhibits androgen receptor and WNT-signaling in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decomposition of amino diazeniumdiolates (NONOates): molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a glutathione/glutathione S-transferase-activated nitric oxide donor of the diazeniumdiolate class with potent antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing JS-K for In Vivo Xenograft Studies
Welcome to the technical support center for JS-K, a novel nitric oxide (NO) prodrug for cancer research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully designing and executing in vivo xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a prodrug that releases nitric oxide (NO) in a controlled and sustained manner, primarily within tumor cells.[1][2] Its activation is mediated by the enzyme glutathione-S-transferase (GST).[1][2] The released NO and the arylating properties of the compound lead to a cascade of events that promote cancer cell death.[3] this compound has a broad-spectrum anti-proliferative activity against various cancer cells.[4]
The primary mechanisms of action for this compound include:
-
Induction of Apoptosis: this compound activates the mitogen-activated protein kinase (MAPK) signaling pathway, including ERK, JNK, and p38, as well as the caspase cascade, leading to programmed cell death (apoptosis).[1][2]
-
Generation of Reactive Oxygen Species (ROS): The drug induces oxidative and nitrosative stress, leading to glutathione depletion, changes in the cellular redox potential, and damage to mitochondria and DNA.[3][4]
-
Anti-Angiogenic Activity: this compound has been shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels that tumors need to grow.[5]
Q2: How is this compound activated selectively in cancer cells?
This compound is designed to be activated by glutathione-S-transferase (GST), an enzyme that is often overexpressed in tumor cells as a mechanism of drug resistance.[1][2] This targeted activation allows for the release of high concentrations of NO directly within the cancer cells, while minimizing effects on normal tissues which may have lower GST levels.[2]
Q3: What are the main challenges in formulating and administering this compound?
This compound presents two significant challenges for in vivo administration:
-
Insolubility: this compound is not soluble in the physiologic solutions typically used for drug administration.[6]
-
Premature NO Release: If not formulated correctly, this compound can react with components in the blood, leading to the release of NO in the bloodstream, which can cause side effects like hypotension (lowering of blood pressure).[6]
To overcome these issues, a nanoscale micelle formulation using Pluronic® surfactants has been developed. This formulation dissolves this compound and helps to ensure greater drug accumulation in tumor tissues.[6]
Q4: What types of cancer have been studied using this compound in xenograft models?
This compound has shown efficacy in in vivo xenograft models for several types of cancer, including:
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Q1: I am observing high toxicity or significant weight loss in my animal models. What could be the cause?
-
Improper Formulation: As mentioned, this compound is insoluble in standard physiological solutions.[6] An improper formulation can lead to premature release of NO into the bloodstream, causing systemic toxicity, including hypotension.[6] Ensure you are using a validated formulation method, such as Pluronic® surfactant micelles, to properly encapsulate the drug.[9]
-
Dosage is Too High: The optimal dose of this compound can vary depending on the cancer cell line, the animal model, and the administration route. While some studies show no significant effect on body weight[3][9], it is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model before proceeding with efficacy studies.
-
Route of Administration: The route of administration can impact the pharmacokinetic and pharmacodynamic properties of this compound. Intravenous administration has been used successfully in several studies.[8][9] If you are using a different route, it may require re-optimization of the dosage and formulation.
Q2: The anti-tumor efficacy of this compound in my xenograft model is lower than expected. What are some potential reasons?
-
Insufficient Dosage or Treatment Schedule: The dose and frequency of administration are critical for efficacy. Review published studies for starting points. For example, a dosage of 6 µmol/kg administered intravenously three times a week has been shown to be effective in a non-small-cell lung cancer model.[9] Another study in an Ewing sarcoma model used tail vein injections every other day for two weeks.[8] You may need to optimize the dosing regimen for your specific model.
-
Low GST Levels in the Xenograft Model: this compound activation is dependent on the enzyme GST.[1][2] If your chosen cell line has very low levels of GST expression, the conversion of this compound to its active, NO-releasing form may be inefficient. It is advisable to measure the GST levels in your cancer cells in vitro before starting in vivo experiments.
-
Tumor Microenvironment Factors: The tumor microenvironment can influence drug delivery and efficacy. Factors such as poor vascularization can limit the delivery of the drug to the tumor site.
-
Drug Stability: Ensure that your this compound formulation is stable and prepared fresh before each administration, following established protocols.
Q3: How can I monitor the in vivo effects of this compound beyond tumor volume measurements?
-
Biomarker Analysis: The sensitivity of cancer cells to this compound has been correlated with their endogenous levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] Proteins like peroxiredoxin 1 (PRX1) and 8-oxo-deoxyguanosine glycosylase (OGG1) could potentially serve as biomarkers to identify tumors that are more likely to respond to this compound therapy.[3]
-
Immunohistochemistry: After the study, tumor tissues can be analyzed via immunohistochemistry to look for markers of apoptosis (e.g., cleaved caspase-3) or proliferation (e.g., Ki-67) to confirm the mechanism of action in vivo.
-
Angiogenesis Assessment: To evaluate the anti-angiogenic effects of this compound, you can perform immunohistochemical staining for blood vessel markers like CD31 in the tumor tissue.[5]
Quantitative Data Summary
The following tables summarize quantitative data from published in vivo xenograft studies with this compound.
Table 1: In Vivo Dosage and Administration of this compound
| Cancer Model | Animal Model | Route of Administration | Dosage | Dosing Schedule | Reference |
| Non-Small-Cell Lung Cancer (H1703) | Mice | Intravenous | 6 µmol/kg | 3 times a week for 3 weeks | |
| Ewing Sarcoma (TC71) | Nude Mice | Tail Vein Injection | Not specified | Every other day for 2 weeks | [8] |
| Multiple Myeloma (OPM1) | NIH III Mice | Subcutaneous | Not specified | Not specified |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Efficacy Outcome | Reference |
| Non-Small-Cell Lung Cancer (H1703) | 75% reduction in tumor growth | [3] |
| Ewing Sarcoma (TC71) | Significant inhibition of xenograft tumor growth | [8] |
| Multiple Myeloma (OPM1) | Inhibition of tumor angiogenesis | [5] |
Experimental Protocols
Protocol: General Procedure for a this compound In Vivo Xenograft Study
This protocol provides a general framework. Specific details may need to be optimized for your particular experimental setup.
-
Cell Culture:
-
Culture the chosen cancer cell line (e.g., H1703 non-small-cell lung cancer cells) according to the supplier's protocol.[3]
-
Harvest cells during the logarithmic growth phase and assess viability (e.g., using trypan blue exclusion).
-
-
Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject the cancer cells (e.g., 5 x 10^6 cells in a volume of 100-200 µL of a suitable medium like PBS or Matrigel) into the flank of each mouse.
-
Monitor the animals regularly for tumor growth.
-
-
This compound Formulation Preparation:
-
Note: Due to the insolubility of this compound, a specific formulation is required. The following is based on a Pluronic®-based micelle formulation.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[3]
-
Prepare a vehicle solution of 2.25% Pluronic P123 in PBS.[9]
-
For administration, dilute the this compound stock solution into the Pluronic vehicle to achieve the final desired concentration (e.g., for a 6 µmol/kg dose). The final solution should be prepared fresh before each injection.
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 2x2x2 mm), randomize the animals into control and treatment groups.[9]
-
Administer the this compound formulation or the vehicle control via the chosen route (e.g., intravenous injection).
-
Follow the predetermined dosing schedule (e.g., 6 µmol/kg, three times a week).[9]
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).[8] Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Monitor the body weight of the animals throughout the study as an indicator of toxicity.[3][9]
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).
-
-
Data Analysis:
-
Plot tumor growth curves for both the control and treatment groups.
-
Perform statistical analysis (e.g., Mann-Whitney test) to determine the significance of any differences in tumor growth between the groups.[9]
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound is activated by GST to release NO, which induces apoptosis via the MAPK and caspase pathways.
Experimental Workflow for this compound Dosage Optimization
References
- 1. A review of the relatively complex mechanism of this compound induced apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the relatively complex mechanism of this compound induced apoptosis in cancer cells - Tan - Translational Cancer Research [tcr.amegroups.org]
- 3. The Nitric Oxide Prodrug this compound Is Effective against Non–Small-Cell Lung Cancer Cells In Vitro and In Vivo: Involvement of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound has potent anti-angiogenic activity in vitro and inhibits tumour angiogenesis in a multiple myeloma model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JSK Molecule — JSK Therapeutics [jskthera.com]
- 7. Effects of this compound, a novel anti-cancer nitric oxide prodrug, on gene expression in human hepatoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing JS-K-Induced Hypotension in Animal Studies
Welcome to the technical support center for researchers utilizing the nitric oxide (NO) donor, JS-K. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing and managing this compound-induced hypotension in your animal studies.
Troubleshooting Guides
Issue: Significant Drop in Mean Arterial Pressure (MAP) Immediately Following Intravenous this compound Administration
Question: We are observing a sharp and significant decrease in mean arterial pressure (MAP) in our rats immediately after intravenous (IV) administration of this compound. How can we mitigate this acute hypotensive effect?
Answer:
This is a known and expected pharmacodynamic effect of this compound, which is a potent nitric oxide (NO) donor. The rapid release of NO leads to vasodilation and a subsequent drop in blood pressure. Here are several strategies to manage this acute hypotension:
1. Prophylactic Co-infusion with a Vasopressor:
-
Rationale: To counteract the vasodilation induced by this compound, a vasopressor can be co-administered. Phenylephrine, an α1-adrenergic receptor agonist, is a suitable choice as it induces vasoconstriction.
-
Experimental Protocol:
-
Initiate a continuous intravenous infusion of phenylephrine at a low dose (e.g., 0.5-1 mcg/kg/min) a few minutes before the administration of this compound.
-
Administer this compound as planned.
-
Continuously monitor the MAP and titrate the phenylephrine infusion rate to maintain the desired blood pressure. The infusion rate may need to be adjusted throughout the experiment.[1]
-
2. Dose Adjustment of this compound:
-
Rationale: The magnitude of the hypotensive effect is likely dose-dependent. Reducing the initial dose of this compound can lessen the severity of the blood pressure drop.
-
Recommendation: If your experimental design allows, consider performing a dose-response study to determine the optimal dose of this compound that achieves the desired therapeutic effect with an acceptable level of hypotension.
3. Slower Infusion Rate of this compound:
-
Rationale: A bolus injection or rapid infusion of this compound will result in a rapid peak plasma concentration and a pronounced hypotensive effect. Slowing the infusion rate can lead to a more gradual increase in plasma NO levels, allowing the animal's compensatory mechanisms to better manage the change in blood pressure.
-
Recommendation: Instead of a bolus, administer this compound as a slow intravenous infusion over a set period (e.g., 15-30 minutes).
Experimental Workflow for Prophylactic Phenylephrine Co-infusion:
References
DMSO as a solvent for JS-K in vitro experiments and its effects
Technical Support Center: JS-K In Vitro Experiments Using DMSO
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Dimethyl Sulfoxide (DMSO) as a solvent for the nitric oxide (NO) prodrug this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, or O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, is a prodrug designed to release nitric oxide (NO) upon metabolism by Glutathione S-Transferases (GST).[1][2] This mechanism allows for a targeted delivery of NO to malignant cells, which often exhibit upregulated GST levels.[1][3] The released NO induces apoptosis (programmed cell death) and has anti-angiogenic properties, inhibiting the growth of cancer cells.[2][4]
Q2: Why is DMSO used as a solvent for this compound?
A2: this compound is insoluble in physiologic solutions, which is a challenge for its administration in experiments.[5] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, including this compound.[6] Its miscibility with water and cell culture media makes it a common choice for preparing stock solutions of test compounds for in vitro drug screening.[6]
Q3: What is the stability of this compound in a DMSO stock solution?
Q4: Can DMSO itself affect my experimental results?
A4: Yes, DMSO can have direct effects on cells and assays. Low concentrations (<0.1%) can sometimes stimulate cell growth, while higher concentrations (>0.5%) can inhibit proliferation, induce cell cycle arrest, or cause cell death, depending on the cell type.[6][9][10] It is crucial to use a consistent, low concentration of DMSO across all treatments, including the vehicle control, to distinguish the effects of this compound from the effects of the solvent.[6]
Troubleshooting Guide
Q5: My this compound solution is precipitating after being added to the cell culture medium. What should I do?
A5: This issue typically arises from the final DMSO concentration being too low to maintain this compound solubility in the aqueous medium.
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed the recommended limits for your cell line (typically <0.5%, ideally ≤0.1%).
-
Pre-warm the Medium: Adding the drug solution to pre-warmed media can sometimes help.
-
Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration. However, you must run a parallel vehicle control with the exact same DMSO concentration to validate that the solvent is not causing toxicity.
-
Vortexing: Ensure the diluted this compound solution is well-mixed by vortexing before adding it to the culture wells.
Q6: I am observing high levels of cell death in my vehicle control group. What is the cause?
A6: Cytotoxicity in the vehicle control group points to an issue with the solvent (DMSO) or the experimental conditions, not the drug.
-
Check DMSO Concentration: The most common cause is a high final concentration of DMSO. Some cell lines are sensitive to concentrations as low as 0.5%.[9] A study on skin fibroblasts showed no survival beyond 3% DMSO.[9]
-
DMSO Quality: Use a high-purity, sterile-filtered grade of DMSO suitable for cell culture. Impurities in lower-grade DMSO can be toxic to cells.
-
Cell Line Sensitivity: Perform a dose-response experiment with DMSO alone on your specific cell line to determine its tolerance and establish a non-toxic working concentration.
Q7: The anti-leukemic effect of this compound is lower than expected or inconsistent between experiments. Why?
A7: Inconsistent results can stem from several factors related to the compound, the cells, or the protocol.
-
Stock Solution Integrity: this compound may degrade if not stored properly. Ensure your DMSO stock solution is stored in aliquots at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.[7]
-
GST Levels in Cells: The activity of this compound is dependent on its activation by GST.[1][3] GST expression can vary with cell passage number, confluency, and culture conditions. Use cells at a consistent and low passage number.
-
Cell Seeding Density: Ensure uniform cell seeding density across all wells, as this can affect the final outcome of proliferation and cytotoxicity assays.
Quantitative Data Summary
Table 1: In Vitro 50% Inhibitory Concentration (IC₅₀) of this compound in Various Cell Lines
| Cell Line | Cell Type | IC₅₀ Value (µM) | Duration | Reference |
| HL-60 | Human Myeloid Leukemia | 0.2 - 0.5 | Not Specified | [1] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.432 | 24 hours | [2] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.466 | 48 hours | [2] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.505 | 72 hours | [2] |
| U87 | Human Glioblastoma | Dose-dependent cell death observed at 5-30 µM | 8 hours | [3] |
Table 2: General Effects of DMSO Concentrations on Mammalian Cells in In Vitro Assays
| DMSO Concentration (v/v) | General Effect | Reference |
| > 1% | Often toxic to most mammalian cells | [9] |
| 0.5% - 1.0% | May inhibit cell growth or cause damage in sensitive cell lines | [10] |
| ≤ 0.1% | Generally considered safe for most in vitro applications | [9][10] |
| 0.001% - 0.1% | May enhance proliferation in some cell types (e.g., skin fibroblasts) | [9] |
Experimental Protocols
Protocol: Cell Viability Assay for this compound using MTT
This protocol provides a general framework. Concentrations and incubation times should be optimized for your specific cell line and experimental goals.
1. Materials:
- This compound powder
- High-purity, cell culture grade DMSO
- Cell line of interest (e.g., HL-60)
- Complete cell culture medium
- 96-well cell culture plates
- Phosphate-Buffered Saline (PBS)
- MTT reagent (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01M HCl)
2. Preparation of this compound Stock Solution:
- Prepare a 10 mM stock solution of this compound by dissolving the required amount of powder in pure DMSO. For example, to make 1 mL of a 10 mM stock (MW of this compound ≈ 427.38 g/mol ), dissolve 4.27 mg of this compound in 1 mL of DMSO.
- Vortex thoroughly until completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.
3. Experimental Procedure:
- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
- Drug Preparation: Thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in complete culture medium. For example, to achieve a final concentration of 1 µM in the well, you might first dilute the 10 mM stock 1:100 in medium (to 100 µM), and then add 1 µL of this intermediate dilution to the 100 µL of medium in the well.
- Vehicle Control: Prepare a vehicle control by performing the same serial dilutions with pure DMSO, ensuring the final DMSO concentration in the control wells is identical to the highest concentration used in the this compound-treated wells.
- Treatment: Carefully add the prepared this compound dilutions and vehicle controls to the appropriate wells.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- MTT Assay:
- Add 10 µL of MTT reagent to each well.
- Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
- Carefully remove the medium and add 100 µL of solubilization buffer to each well.
- Mix thoroughly on a plate shaker to dissolve the crystals.
- Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: this compound is metabolized by GST, leading to NO release and subsequent anti-cancer effects.
Caption: Standard workflow for an in vitro cell viability experiment using this compound.
Caption: A logical guide for troubleshooting common issues with this compound experiments.
References
- 1. This compound, an arylating nitric oxide (NO) donor, has synergistic anti-leukemic activity with cytarabine (ARA-C) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound, a glutathione S-transferase-activated nitric oxide donor with antineoplastic activity in malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. JSK Molecule — JSK Therapeutics [jskthera.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. btsjournals.com [btsjournals.com]
- 10. Misunderstandings about the use of the “universal solvent” DMSO. Have you fallen into this trap?- [heruienzyme.com]
Technical Support Center: Optimizing JS-K and Cisplatin Combination Treatment Schedules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JS-K and cisplatin combination therapy. The information is designed to assist in optimizing experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synergistic anti-cancer effect of this compound and cisplatin?
A1: The synergy between this compound, a nitric oxide (NO) donor, and cisplatin stems from this compound's ability to overcome cisplatin resistance. This compound is activated by glutathione S-transferases (GSTs), enzymes often overexpressed in cancer cells, leading to a targeted release of NO. This targeted NO release is believed to enhance the accumulation of cisplatin within cancer cells, leading to increased DNA damage and apoptosis. The combination has been shown to activate the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, which are involved in apoptosis signaling.[1]
Q2: How can I determine the optimal concentrations and scheduling for this compound and cisplatin in my experiments?
A2: The optimal concentrations and schedule (pre-treatment, co-treatment, or post-treatment) are highly dependent on the specific cancer cell line and experimental model. A common starting point is to determine the half-maximal inhibitory concentration (IC50) for each drug individually. Subsequently, a combination index (CI) analysis, based on the Chou-Talalay method, can be performed to assess for synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) across a range of concentrations and schedules.
Q3: What are the key signaling pathways I should investigate when studying the effects of this compound and cisplatin combination therapy?
A3: Key signaling pathways to investigate include the mitogen-activated protein kinase (MAPK) pathways, specifically the JNK and ERK pathways, which are implicated in the synergistic effect of nitric oxide donors and cisplatin.[1] Additionally, monitoring the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, caspases) and DNA damage response is crucial for understanding the mechanism of action.
Troubleshooting Guides
Problem 1: I am not observing a synergistic effect between this compound and cisplatin.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Perform a thorough dose-response analysis for each drug individually to determine their respective IC50 values in your cell line. Use these values as a basis for designing combination experiments with varying ratios of this compound and cisplatin. |
| Incorrect Treatment Schedule | Experiment with different treatment schedules: 1. Pre-treatment with this compound followed by cisplatin. 2. Co-treatment with both drugs simultaneously. 3. Pre-treatment with cisplatin followed by this compound. The timing can significantly impact the synergistic outcome. |
| Low GST Activity in the Cell Line | This compound requires activation by glutathione S-transferases (GSTs).[1] Measure the GST activity in your cell line. If GST levels are low, the activation of this compound may be inefficient, leading to a lack of synergistic effect. Consider using a cell line with known high GST expression as a positive control. |
| Drug Instability | Ensure that this compound and cisplatin solutions are freshly prepared and properly stored according to the manufacturer's instructions to maintain their potency. |
Problem 2: I am observing high toxicity in my control (untreated) cells.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Both this compound and cisplatin often require solvents like DMSO for dissolution. Ensure that the final concentration of the solvent in your cell culture medium is non-toxic. Run a solvent-only control to assess for any cytotoxic effects. |
| Cell Culture Conditions | Suboptimal cell culture conditions, such as contamination, improper pH, or nutrient depletion, can lead to increased cell death. Maintain sterile techniques and ensure optimal growth conditions for your cells. |
Quantitative Data Summary
The following table summarizes representative data on the effect of a nitric oxide donor in combination with cisplatin. Note that specific values may vary depending on the cell line and experimental conditions.
| Parameter | Cisplatin Alone | Nitric Oxide Donor Alone | Cisplatin + Nitric Oxide Donor |
| IC50 | Varies by cell line | Varies by donor & cell line | Significantly lower than individual agents |
| Combination Index (CI) | - | - | < 1 (Synergism) |
| Intracellular Platinum Accumulation | Baseline | No effect | Increased |
| Apoptosis Rate | Dose-dependent increase | Dose-dependent increase | Synergistic increase |
| p-JNK / JNK Ratio | Moderate increase | Moderate increase | Significant increase |
| p-ERK / ERK Ratio | Moderate increase | Moderate increase | Significant increase |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and cisplatin, both individually and in combination.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and cisplatin in complete medium.
-
Treat the cells with varying concentrations of this compound, cisplatin, or their combination for 24, 48, or 72 hours. Include untreated and solvent-only controls.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis and necrosis in cells treated with this compound and cisplatin.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound, cisplatin, or their combination for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Proposed signaling pathway for this compound and cisplatin synergy.
Caption: Experimental workflow for assessing this compound and cisplatin synergy.
Caption: Troubleshooting decision tree for lack of synergistic effect.
References
Technical Support Center: Stability of Ethyl 4-(2-(2,4-dinitrophenoxy)-1-oxidodiazenyl)-1-piperazinecarboxylate (JS-K) in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Ethyl 4-(2-(2,4-dinitrophenoxy)-1-oxidodiazenyl)-1-piperazinecarboxylate, also known as JS-K, in cell culture media. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Ethyl 4-(2-(2,4-dinitrophenoxy)-1-oxidodiazenyl)-1-piperazinecarboxylate (this compound) in standard cell culture media?
A1: The stability of this compound in cell culture media can be variable and is influenced by several factors, including the specific type of medium, pH, temperature, exposure to light, and the presence of cellular enzymes. As a diazeniumdiolate, this compound is designed to release nitric oxide (NO) under physiological conditions, a process that is often initiated by cellular components like glutathione S-transferase (GST). This inherent reactivity means that the compound will degrade over time. For instance, studies have shown that the effects of this compound on cellular proteins, such as the degradation of nuclear β-catenin, can be observed within a 24-hour period, suggesting significant bioactivity and concurrent degradation within this timeframe.[1] It is crucial to experimentally determine the stability of this compound under your specific experimental conditions.
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, it is recommended to prepare concentrated stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C and protect them from light. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.
Q3: What are the potential degradation products of this compound in cell culture media?
A3: The primary degradation pathway of this compound involves the release of nitric oxide (NO). The remaining dinitrophenoxy and piperazine carboxylate moieties will likely form separate degradation products. The exact chemical nature of all degradation products in a complex biological medium is not fully characterized in publicly available literature and may require experimental analysis (e.g., using LC-MS) for identification.
Q4: Can the color of the cell culture medium indicate the degradation of this compound?
A4: The 2,4-dinitrophenoxy group in the this compound molecule is a chromophore. Significant degradation of the compound may lead to a change in the color of the cell culture medium. However, visual inspection is not a reliable or quantitative method for assessing stability. It is always recommended to use analytical techniques to measure the concentration of the active compound over time.
Troubleshooting Guide
Problem: I am observing a loss of biological activity of this compound in my longer-term experiments (e.g., > 24 hours).
-
Possible Cause 1: Compound Degradation.
-
Solution: this compound is designed to be a nitric oxide donor and will degrade over time in aqueous and biological environments. For long-term experiments, consider replenishing the compound by performing partial media changes with freshly prepared this compound at regular intervals. The frequency of replenishment should be determined by a stability study under your specific experimental conditions.
-
-
Possible Cause 2: Adsorption to plasticware.
-
Solution: Some compounds can adsorb to the surface of plastic cell culture plates and tubes, reducing the effective concentration in the medium. To mitigate this, consider using low-adsorption plasticware or pre-coating the plasticware with a blocking agent like bovine serum albumin (BSA), if compatible with your experimental setup.
-
Problem: I am seeing high variability in my experimental results with this compound.
-
Possible Cause 1: Inconsistent stock solution preparation or storage.
-
Solution: Ensure that your stock solution is prepared and stored correctly as described in the FAQs. Avoid repeated freeze-thaw cycles by using single-use aliquots. Always visually inspect the stock solution for any precipitation before use.
-
-
Possible Cause 2: Inconsistent timing of compound addition and sample analysis.
-
Solution: Due to the compound's potential for rapid degradation, it is critical to have a consistent and precise timeline for your experiments. Add this compound to all experimental wells at the same time and ensure that the incubation periods are strictly controlled.
-
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the stability of Ethyl 4-(2-(2,4-dinitrophenoxy)-1-oxidodiazenyl)-1-piperazinecarboxylate (this compound) in cell culture media. To facilitate experimental design, the following table provides a hypothetical representation of how stability data could be presented. Researchers are strongly encouraged to generate their own data based on their specific experimental conditions.
| Time (hours) | Concentration in DMEM + 10% FBS (% of initial) | Concentration in RPMI-1640 + 10% FBS (% of initial) |
| 0 | 100% | 100% |
| 2 | 85% | 88% |
| 4 | 72% | 75% |
| 8 | 55% | 60% |
| 12 | 40% | 48% |
| 24 | 15% | 25% |
| Note: The data in this table is hypothetical and for illustrative purposes only. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Ethyl 4-(2-(2,4-dinitrophenoxy)-1-oxidodiazenyl)-1-piperazinecarboxylate (this compound)
-
Anhydrous DMSO
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640) with serum and other supplements as required for the experiment
-
Sterile, low-adsorption microcentrifuge tubes or a 24-well plate
-
Incubator set to 37°C and 5% CO2
-
HPLC system with a suitable detector (e.g., UV-Vis) and a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the stock solution in the desired cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes or wells of a 24-well plate. Place the samples in a 37°C, 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from the incubator.
-
Sample Preparation for HPLC:
-
Immediately after collection, stop the degradation process by adding an equal volume of cold acetonitrile to the sample to precipitate proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate the parent compound from any degradation products.
-
Monitor the elution of the compound using a UV-Vis detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the peak area at time 0.
-
Plot the percentage of remaining compound versus time to determine the stability profile and calculate the half-life (t1/2) of this compound in the cell culture medium.
-
Visualizations
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
Caption: Troubleshooting workflow for addressing this compound instability issues.
References
Navigating the Challenges of JS-K Synthesis at Preclinical Scale: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting the synthesis of JS-K, a promising nitric oxide (NO) prodrug, as you scale up for preclinical research. Diazeniumdiolates, the chemical class to which this compound belongs, are notoriously challenging to handle at larger scales. This resource offers practical solutions to common problems, detailed experimental protocols, and a deeper understanding of the underlying chemical and biological processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound synthesis?
A1: The primary safety concern is the inherent instability of diazeniumdiolate intermediates, which can be explosive under certain conditions. Traditional synthesis methods often involve reagents like sodium nitrite, which can lead to hazardous reaction conditions. It is crucial to implement stringent safety protocols, including proper personal protective equipment (PPE), controlled reaction temperatures, and avoiding mechanical shock or friction. Newer, safer methods utilizing reagents like calcium hydroxide are being developed to mitigate these risks.
Q2: What are the common impurities encountered during this compound synthesis and how can they be minimized?
A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products of this compound itself. The purity of the final compound is critical for accurate preclinical evaluation. Minimizing impurities involves optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reactants. Purification techniques like column chromatography and recrystallization are essential to achieve high purity.
Q3: What are the key stability challenges with this compound and how should it be stored?
A3: this compound, like other diazeniumdiolates, can be sensitive to moisture, light, and elevated temperatures, leading to degradation and loss of potency. For preclinical studies, it is vital to establish a stable formulation. Stability studies should be conducted under various conditions to determine the optimal storage and handling procedures. Generally, this compound should be stored in a cool, dark, and dry environment.
Troubleshooting Guide
Scaling up this compound synthesis can present several challenges that affect both yield and purity. This guide addresses common issues and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low Yield of this compound | Incomplete reaction; Decomposition of the diazeniumdiolate intermediate; Suboptimal reaction temperature or time. | Monitor reaction progress using TLC or HPLC to ensure completion; Maintain strict temperature control, as diazeniumdiolates are heat-sensitive; Optimize reaction time to prevent product degradation. | Increased yield of the desired product. |
| Presence of Multiple Impurities in the Final Product | Side reactions due to incorrect stoichiometry or temperature fluctuations; Degradation of this compound during workup or purification. | Carefully control the addition rate and stoichiometry of reagents; Maintain a consistent temperature throughout the reaction; Use mild purification techniques and avoid prolonged exposure to harsh conditions. | Improved purity profile of the final this compound product. |
| Inconsistent Batch-to-Batch Results | Variability in the quality of starting materials; Lack of precise control over reaction parameters. | Use starting materials of consistent, high purity; Implement strict process controls for all critical parameters, including temperature, stirring speed, and addition rates. | Enhanced reproducibility and reliability of the synthesis. |
| Difficulty in Isolating the Final Product | Product may be an oil or difficult to crystallize. | Try different solvent systems for precipitation or recrystallization; Utilize column chromatography with a suitable stationary and mobile phase. | Successful isolation of pure, solid this compound. |
Experimental Protocols
A detailed, step-by-step protocol for the synthesis and purification of this compound at a gram scale is crucial for reproducibility. While a specific, publicly available gram-scale protocol for this compound is not readily found in the literature, a general procedure can be adapted from the synthesis of similar O2-aryl diazeniumdiolates.
General Protocol for Gram-Scale Synthesis of this compound (Adapted)
-
Formation of the Diazeniumdiolate Salt:
-
Dissolve N-(ethoxycarbonyl)piperazine in a suitable anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C.
-
Slowly bubble nitric oxide (NO) gas through the solution. Caution: NO is a toxic gas and must be handled in a well-ventilated fume hood with appropriate safety measures.
-
After the reaction is complete (as monitored by TLC), the diazeniumdiolate salt will precipitate.
-
Collect the salt by filtration, wash with cold, anhydrous solvent, and dry under vacuum.
-
-
Arylation to Form this compound:
-
Suspend the dried diazeniumdiolate salt in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add 2,4-dinitrofluorobenzene to the suspension.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
-
Analytical Methods for Quality Control
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of this compound and quantify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound and identify the structure of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final product.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anticancer effects primarily through the release of nitric oxide (NO), which can induce apoptosis (programmed cell death) in cancer cells. One of the key signaling pathways involved is the c-Jun N-terminal kinase (JNK) pathway.
Caption: this compound releases nitric oxide, leading to JNK activation and apoptosis.
Experimental Workflow for Scaling Up this compound Synthesis
A logical workflow is essential for successfully scaling up the synthesis of this compound from laboratory to preclinical quantities.
Caption: A phased workflow for scaling up this compound synthesis.
Validation & Comparative
Comparative Efficacy of JS-K and DETA NONOate in Leukemia Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the nitric oxide-donating compounds JS-K and DETA NONOate in their efficacy against leukemia cell lines, supported by experimental data and detailed methodologies.
This guide provides a comprehensive analysis of two nitric oxide (NO)-releasing compounds, this compound (O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate) and DETA NONOate ((Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate), in the context of their anti-leukemic properties. The information is tailored for researchers and professionals in drug development, presenting quantitative data, experimental protocols, and mechanistic insights to inform future studies.
Executive Summary
This compound and DETA NONOate are both potent nitric oxide donors with demonstrated cytotoxic effects against cancer cells. However, they differ significantly in their mechanism of NO release, which may influence their cellular activity and potential for therapeutic application. This compound is a prodrug that requires enzymatic activation by glutathione S-transferases (GSTs), an enzyme family often overexpressed in cancer cells, suggesting a degree of tumor cell selectivity. In contrast, DETA NONOate releases NO spontaneously in a pH-dependent manner. This guide collates available data on their efficacy in two common leukemia cell lines, HL-60 (acute promyelocytic leukemia) and Jurkat (acute T-cell leukemia), to facilitate a comparative assessment.
Quantitative Data on Anti-Leukemic Efficacy
The following tables summarize the available quantitative data for this compound and DETA NONOate in HL-60 and Jurkat leukemia cell lines. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from various sources. Experimental conditions can influence results, and the provided data should be interpreted within this context.
Table 1: Cytotoxicity (IC₅₀) of this compound and DETA NONOate in Leukemia Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | HL-60 | 48 | ~0.3 - 0.5 |
| Jurkat | 24 | 14 ± 0.7 | |
| 48 | 9 ± 1.2 | ||
| DETA NONOate | HL-60 | 72 | Not explicitly found |
| Jurkat | 48 | Not explicitly found |
Table 2: Apoptosis Induction by this compound in Leukemia Cell Lines
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |
| This compound | Jurkat | 10 | 24 | 16 ± 3.3 |
| 100 | 24 | 74.8 ± 2 |
Table 3: Cell Cycle Arrest Induced by this compound in Jurkat Cells
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Effect |
| This compound | Jurkat | Dose-dependent | 24 | G₂/M arrest |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of NO release by this compound and DETA NONOate are central to their biological activity.
This compound: This arylated diazeniumdiolate is activated by glutathione S-transferases (GSTs), which are often upregulated in leukemia cells. This targeted release of NO within the cancer cell is a key feature of its design. The released NO can then exert its cytotoxic effects through various signaling pathways.
DETA NONOate: This compound spontaneously releases NO in aqueous solutions, with a half-life of approximately 20 hours at 37°C and pH 7.4. The continuous and systemic release of NO may lead to different biological consequences compared to the targeted release by this compound.
Below are diagrams illustrating the activation of this compound and a generalized overview of the downstream effects of nitric oxide in cancer cells.
Caption: Activation of this compound in a leukemia cell.
Caption: Generalized signaling pathways affected by nitric oxide in cancer cells.
Experimental Protocols
To aid in the design of future comparative studies, this section outlines the detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and DETA NONOate on leukemia cell lines and to calculate the IC₅₀ values.
Workflow:
A Comparative Analysis of JS-K and Other GST-Activated Nitric Oxide Donors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the glutathione S-transferase (GST)-activated nitric oxide (NO) donor, JS-K, with other relevant NO-releasing compounds. This document aims to be an objective resource, presenting experimental data, detailed protocols, and visual representations of signaling pathways to aid in research and development.
Introduction to GST-Activated NO Donors
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes. Its role in cancer biology is complex, exhibiting both pro- and anti-tumorigenic effects depending on its concentration, location, and temporal release profile. GST-activated NO donors are a class of prodrugs designed to release NO preferentially within cancer cells that overexpress glutathione S-transferases (GSTs), a family of enzymes often implicated in chemotherapy resistance. This targeted approach aims to maximize the cytotoxic effects of high NO concentrations on malignant cells while minimizing systemic side effects.
This guide focuses on a comparative analysis of three NO donors:
-
This compound (O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate): A well-characterized GST-activated diazeniumdiolate with potent anti-leukemic activity.
-
PABA/NO (O²-{2,4-dinitro-5-[4-(N-methylamino)benzoyloxy]phenyl} 1-(N,N-dimethylamino)diazen-1-ium-1,2-diolate): Another GST-activated NO donor designed for targeted release in tumor cells.
-
Nitrosyl-cobinamide (NO-Cbi): A direct, non-GST-activated NO donor included for comparative purposes to highlight the unique characteristics of the GST-activated prodrugs.
Comparative Performance Data
The following tables summarize the quantitative data on the performance of this compound, PABA/NO, and a related this compound derivative, "Double this compound," from published studies.
Table 1: Comparative Cytotoxicity (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ (µM) | Citation(s) |
| This compound | HL-60 (Leukemia) | ~0.3 | [1] |
| MM.1S (Multiple Myeloma) | 0.3 - 1.2 | [2] | |
| RPMI8226 (Multiple Myeloma) | 0.3 - 1.2 | [2] | |
| OPM1 (Multiple Myeloma) | 0.3 - 1.2 | [2] | |
| OPM2 (Multiple Myeloma) | 0.3 - 1.2 | [2] | |
| Dexamethasone-resistant MM.1R | 0.3 - 0.9 | [2] | |
| Doxorubicin-resistant RPMI-Dox40 | 0.3 - 0.9 | [2] | |
| Melphalan-resistant RPMI-LR5 | 0.3 - 0.9 | [2] | |
| Patient-derived MM cells | 2.0 - 2.5 | [2] | |
| PABA/NO | HL-60 (Leukemia) | >3 (at least an order of magnitude higher than this compound) | [1] |
Table 2: Comparative Nitric Oxide Release Kinetics
| Compound | Key Findings | Citation(s) |
| PABA/NO | Exhibits a more extended NO release time compared to "Double this compound". The time to 50% decomposition in the presence of glutathione is significantly longer (5 hours in nanoparticles) compared to "Double this compound" (40 minutes in nanoparticles). Unformulated PABA/NO has a 50% decomposition time of 15 minutes. | [3] |
| Double this compound | Shows a more rapid NO release profile compared to PABA/NO, with a 50% decomposition time of 4.5 minutes when unformulated. | [3] |
| Nitrosyl-cobinamide (NO-Cbi) | Releases NO directly under physiological conditions with a half-life of 30 minutes to 1 hour. | [4] |
Signaling Pathways
The cytotoxic effects of these NO donors are mediated through the activation of distinct signaling cascades, leading to apoptosis and inhibition of cell proliferation.
This compound Signaling Pathway
This compound-induced apoptosis is primarily mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the subsequent activation of the caspase cascade.
This compound activates the JNK pathway and caspase cascade.
PABA/NO Signaling Pathway
PABA/NO has been shown to inhibit key cell survival pathways, including the PI3K/AKT/mTOR and MEK/ERK pathways, and also activates the JNK pathway, leading to apoptosis.[3]
PABA/NO inhibits survival pathways and activates JNK.
Nitrosyl-cobinamide (NO-Cbi) Signaling Pathway
As a direct NO donor, NO-Cbi's effects are not dependent on GST. It primarily activates the cGMP/PKG signaling pathway, which in turn activates Src and ERK to promote cell migration, a process relevant in wound healing but can also be implicated in cancer metastasis.[4][5]
References
- 1. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a GST-activated nitric oxide generator, induces DNA double-strand breaks, activates DNA damage response pathways, and induces apoptosis in vitro and in vivo in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of the Nitric Oxide (NO) Prodrugs and Anti-Cancer Leads, PABA/NO and Double this compound through Incorporation into PEG-Protected Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrosyl-cobinamide, a new and direct nitric oxide releasing drug effective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrosyl-cobinamide (NO-Cbi), a new nitric oxide donor, improves wound healing through cGMP/cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of GST Overexpression in JS-K Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the role of Glutathione S-transferase (GST) overexpression in cellular sensitivity to the nitric oxide (NO) prodrug, JS-K. This compound is a promising anti-cancer agent that is specifically activated by GST, an enzyme frequently overexpressed in tumor cells. This unique mechanism of action suggests that cancers exhibiting high GST levels may be particularly susceptible to this compound treatment, effectively turning a common drug resistance mechanism into a therapeutic advantage.
Data Presentation: Comparative Sensitivity to this compound
The following table summarizes the expected quantitative outcomes when comparing the cytotoxicity of this compound in cancer cell lines with differential GSTP1 expression. This data is representative of the anticipated results based on the known mechanism of this compound activation.
| Cell Line Model | GSTP1 Expression Level | GST Activity (nmol/min/mg protein) | This compound IC50 (µM) | Reference |
| Parental Cancer Cell Line | Low / Endogenous | ~50 | ~10 | Hypothetical |
| GSTP1-Transfected Cancer Cell Line | High (Overexpressed) | >1000 | <1 | Hypothetical |
| GSTP1 Knockdown Cancer Cell Line | Very Low / Silenced | <20 | >20 | Hypothetical |
Note: The above values are illustrative and serve as a guide for expected experimental outcomes. Actual IC50 and GST activity values will vary depending on the specific cancer cell line and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the role of GST overexpression in this compound sensitivity.
Cell Culture and Transfection
-
Cell Lines: Utilize a cancer cell line with low endogenous GSTP1 expression (e.g., MCF7, HepG2) for creating a GSTP1-overexpressing model.
-
Transfection:
-
Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
For stable transfection, use a mammalian expression vector containing the full-length human GSTP1 cDNA.
-
Transfect the cells using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Select for stably transfected cells using an appropriate selection antibiotic (e.g., G418).
-
Establish a control cell line by transfecting with an empty vector.
-
Confirm GSTP1 overexpression via Western blotting.
-
GST Activity Assay (CDNB Assay)
This assay measures the enzymatic activity of GST by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).
-
Reagents:
-
100 mM Potassium Phosphate Buffer (pH 6.5)
-
100 mM Reduced Glutathione (GSH)
-
100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol
-
Cell lysis buffer
-
-
Procedure:
-
Prepare cell lysates from parental, GSTP1-overexpressing, and control cell lines.
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
In a 96-well plate, add the following to each well:
-
100 µL of 100 mM potassium phosphate buffer
-
10 µL of 100 mM GSH
-
10 µL of cell lysate (containing 10-20 µg of protein)
-
-
Initiate the reaction by adding 10 µL of 100 mM CDNB.
-
Immediately measure the absorbance at 340 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the rate of change in absorbance (ΔA340/min).
-
Calculate GST activity using the extinction coefficient of the product, S-(2,4-dinitrophenyl)glutathione (9.6 mM⁻¹cm⁻¹).
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells.
-
Reagents:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells (parental, GSTP1-overexpressing, and control) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting cell viability against the log of this compound concentration.
-
Western Blot Analysis for Apoptosis and Signaling Pathways
-
Procedure:
-
Treat cells with this compound at concentrations around the IC50 for various time points.
-
Prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key signaling proteins (e.g., total JNK, phospho-JNK, total c-Jun, phospho-c-Jun, cleaved caspase-3, PARP).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualization
The following diagrams illustrate the key experimental and signaling pathways involved in validating the role of GST overexpression in this compound sensitivity.
JS-K Efficacy in Cisplatin-Resistant vs. Cisplatin-Sensitive Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential efficacy of JS-K, a nitric oxide-releasing prodrug, in cisplatin-resistant versus cisplatin-sensitive cancer cells. While direct comparative studies on this compound's efficacy in these specific cell types are limited in publicly available literature, this document synthesizes existing data on the mechanisms of both this compound and cisplatin resistance to build a strong hypothesis for this compound's potential as a therapeutic agent in cisplatin-refractory cancers.
Introduction to this compound and Cisplatin Resistance
Cisplatin is a cornerstone of chemotherapy for a variety of solid tumors, including ovarian, lung, and testicular cancers. Its efficacy is primarily attributed to its ability to form DNA adducts, leading to cell cycle arrest and apoptosis. However, the development of cisplatin resistance is a major clinical challenge, often leading to treatment failure.
This compound is a novel anticancer agent that belongs to the class of arylated diazeniumdiolates. It is a prodrug that releases nitric oxide (NO) upon activation by glutathione (GSH) and glutathione S-transferases (GSTs). Notably, elevated levels of GSH and overexpression of GSTs are well-established mechanisms of cisplatin resistance in cancer cells. This raises a compelling hypothesis: the very mechanisms that confer resistance to cisplatin may sensitize cancer cells to the cytotoxic effects of this compound.
Quantitative Data on Cisplatin Resistance
To establish a baseline for cisplatin resistance, the following table summarizes the half-maximal inhibitory concentration (IC50) values for cisplatin in well-established cisplatin-sensitive and their corresponding resistant ovarian and lung cancer cell lines.
| Cell Line Pair | Cancer Type | Cisplatin IC50 (μM) - Sensitive | Cisplatin IC50 (μM) - Resistant | Fold Resistance |
| A2780 vs. A2780/CP70 | Ovarian | ~1-5 | ~15-30 | ~5-15 |
| A549 vs. A549/DDP | Lung | ~2-8 | ~10-50 | ~4-12 |
Note: These values are approximate and can vary between studies and experimental conditions.
Hypothetical Efficacy of this compound: A Call for Investigation
Currently, there is a lack of direct comparative studies reporting the IC50 values of this compound in isogenic cisplatin-sensitive and -resistant cell line pairs. To guide future research, the following table presents a hypothetical framework for evaluating the efficacy of this compound. The hypothesized trend is a lower IC50 for this compound in cisplatin-resistant cells due to higher levels of its activating enzymes (GSTs).
| Cell Line Pair | Cancer Type | Hypothetical this compound IC50 (μM) - Sensitive | Hypothetical this compound IC50 (μM) - Resistant | Hypothesized Trend |
| A2780 vs. A2780/CP70 | Ovarian | Data Needed | Data Needed | IC50 (Resistant) < IC50 (Sensitive) |
| A549 vs. A549/DDP | Lung | Data Needed | Data Needed | IC50 (Resistant) < IC50 (Sensitive) |
Signaling Pathways and Mechanisms of Action
This compound Activation: A Key to Targeting Resistant Cells
The activation of this compound is contingent upon the intracellular environment, specifically the presence of glutathione (GSH) and the activity of glutathione S-transferases (GSTs). This mechanism is depicted below.
Caption: Activation of the prodrug this compound is catalyzed by GST in the presence of GSH, leading to the release of cytotoxic nitric oxide.
Cisplatin Resistance and the JNK Signaling Pathway
Cisplatin resistance is a multifactorial phenomenon. One of the key signaling pathways implicated is the c-Jun N-terminal kinase (JNK) pathway. The role of JNK in cisplatin resistance is complex and can be context-dependent, sometimes promoting apoptosis and other times contributing to cell survival and resistance. In many cisplatin-resistant cells, the JNK pathway is dysregulated, often leading to a pro-survival outcome.
Caption: The JNK pathway's dual role in response to cisplatin-induced stress can lead to either apoptosis or cell survival and resistance.
The nitric oxide released by this compound is a potent inducer of cellular stress and can also activate the JNK pathway. In cisplatin-resistant cells with a dysregulated JNK response, it is hypothesized that the high levels of NO from this compound could push the signaling balance towards apoptosis, thereby overcoming resistance.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and cisplatin on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or cisplatin for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Western Blot Analysis for JNK Pathway Activation
This protocol is used to assess the phosphorylation status of JNK and its downstream targets.
-
Cell Lysis: Treat cells with this compound or cisplatin for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total JNK, phosphorylated JNK (p-JNK), total c-Jun, and phosphorylated c-Jun (p-c-Jun) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Proposed Experimental Workflow
To test the hypothesis that this compound is more effective in cisplatin-resistant cells, the following experimental workflow is proposed.
Caption: A proposed experimental workflow to quantitatively compare the efficacy of this compound in cisplatin-sensitive and -resistant cancer cells.
Conclusion and Future Directions
The nitric oxide-releasing prodrug this compound presents a promising therapeutic strategy for overcoming cisplatin resistance in cancer. Its unique mechanism of action, which relies on high intracellular levels of GSH and GSTs for activation, suggests that it could be particularly effective against tumors that have developed resistance to cisplatin through these pathways. The potential for this compound to modulate the JNK signaling pathway further strengthens its candidacy as a valuable agent in this context.
Direct experimental validation is now crucial. The execution of the proposed experimental workflow, focusing on isogenic cisplatin-sensitive and -resistant cell line pairs, will provide the necessary quantitative data to confirm or refute this hypothesis. Such studies would not only elucidate the therapeutic potential of this compound but could also pave the way for novel combination therapies to improve outcomes for patients with cisplatin-resistant cancers.
A Comparative Analysis of the Vasoactive Compounds JS-K and Spermine NONOate in Angiogenesis
An objective guide for researchers, scientists, and drug development professionals on the opposing angiogenic effects of two nitric oxide-releasing compounds, supported by experimental data.
In the intricate process of angiogenesis, the formation of new blood vessels from pre-existing ones, the role of nitric oxide (NO) is multifaceted and context-dependent. This guide provides a comparative analysis of two nitric oxide-releasing compounds, JS-K and spermine NONOate, which, despite both generating NO, exhibit diametrically opposed effects on angiogenesis. This compound has been identified as a potent anti-angiogenic agent, while spermine NONOate is recognized for its pro-angiogenic properties. This comparison aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven overview of their respective activities, mechanisms of action, and the experimental protocols used to evaluate them.
Quantitative Comparison of Angiogenic Effects
The following tables summarize the quantitative data on the anti-angiogenic effects of this compound and the pro-angiogenic nature of spermine NONOate.
Table 1: Anti-Angiogenic Activity of this compound
| Assay | Parameter | Cell Type | IC50 Value (µM) | Citation |
| Cell Proliferation | Inhibition of HUVEC proliferation | HUVEC | 0.432 (24h), 0.466 (48h), 0.505 (72h) | [1] |
| Cord Formation | Decrease in cord junctions | HUVEC | 0.637 | [1] |
| Decrease in cord length | HUVEC | 0.696 | [1] | |
| Cell Migration | Inhibition of VEGF-induced migration | HUVEC | 0.493 (5h) | [1] |
Table 2: Pro-Angiogenic Activity of Spermine NONOate
| Assay | Effect | Model System | Key Finding | Citation |
| Endothelial Tube Formation | Increased tube formation | EAhy926 cells | Maximally increased by spermine NONOate treatment. | [2] |
| Ex vivo Angiogenesis | Induced angiogenesis | Egg yolk model | Maximally induced by spermine NONOate treatment. | [2] |
| In vivo Angiogenesis | Induced angiogenesis | Cotton plug model | Maximally induced by spermine NONOate treatment. | [2] |
| Ischemia Model | Recovery of hampered angiogenesis | Chick embryo partial ischemia model | Spermine NONOate was the most effective NO donor. | [2] |
Mechanisms of Action: A Tale of Two NO Donors
The divergent effects of this compound and spermine NONOate on angiogenesis are rooted in their distinct mechanisms of nitric oxide release and their subsequent downstream cellular effects.
This compound: An Anti-Angiogenic Prodrug
This compound, or O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, is a prodrug that requires enzymatic activation by glutathione S-transferases (GSTs) to release nitric oxide.[1] This targeted release within cells that overexpress GST, such as many cancer cells and activated endothelial cells, leads to high localized concentrations of NO, which can induce apoptosis and inhibit key angiogenic processes. The proposed anti-angiogenic mechanism involves the disruption of signaling pathways crucial for endothelial cell proliferation, migration, and tube formation.
References
Validation of JS-K's Synergistic Effect with Paclitaxel in Solid Tumors: A Review of Preclinical Evidence
A comprehensive search for preclinical studies validating the synergistic effect of JS-K, a nitric oxide-releasing prodrug, in combination with the chemotherapeutic agent paclitaxel for the treatment of solid tumors did not yield any direct experimental evidence. Currently, there is a lack of publicly available data from in vitro or in vivo studies specifically investigating this drug combination. Therefore, a direct comparison guide with quantitative data and detailed experimental protocols cannot be provided at this time.
While the proposed combination is of scientific interest due to the distinct and potentially complementary mechanisms of action of each agent, this review will instead focus on the individual properties of this compound and paclitaxel and outline a hypothetical framework for how their synergistic potential could be evaluated. This information is intended for researchers, scientists, and drug development professionals interested in exploring this novel therapeutic strategy.
Understanding the Components: this compound and Paclitaxel
This compound: A member of the arylated diazeniumdiolate class of compounds, this compound is known to release nitric oxide (NO) under physiological conditions. NO is a signaling molecule with pleiotropic effects in cancer biology. High concentrations of NO can induce apoptosis and necrosis in tumor cells, inhibit angiogenesis, and modulate the tumor microenvironment. This compound has shown single-agent activity in various cancer models and is known to deplete intracellular glutathione (GSH), a key antioxidant, thereby increasing oxidative stress within cancer cells.
Paclitaxel: A widely used chemotherapeutic agent, paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to mitotic arrest and induction of apoptosis in rapidly dividing cancer cells. It is a cornerstone of treatment for a variety of solid tumors, including ovarian, breast, and non-small cell lung cancer.
Theoretical Rationale for Synergy
The combination of this compound and paclitaxel could theoretically result in a synergistic anti-tumor effect through several mechanisms:
-
Enhanced Apoptosis: The oxidative stress induced by this compound could lower the threshold for paclitaxel-induced apoptosis.
-
Overcoming Resistance: Depletion of GSH by this compound may sensitize tumors that are resistant to paclitaxel due to high antioxidant capacity.
-
Complementary Mechanisms: this compound's anti-angiogenic effects could complement the direct cytotoxic effects of paclitaxel on tumor cells.
-
Modulation of Signaling Pathways: The combination may impact multiple signaling pathways involved in cell survival, proliferation, and death in a way that is more effective than either agent alone.
Hypothetical Experimental Workflow for Validating Synergy
To formally validate the synergistic effect of this compound and paclitaxel, a series of in vitro and in vivo experiments would be required. The following outlines a potential experimental workflow.
Comparative Proteomic Analysis of Cancer Cells Treated with JS-K: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteomic effects of JS-K, a glutathione S-transferase (GST)-activated nitric oxide (NO) prodrug, on cancer cells. This compound is a promising anti-cancer agent that releases nitric oxide within tumor cells, leading to the induction of apoptosis and inhibition of cell proliferation. This document summarizes the known protein expression changes induced by this compound, details the experimental protocols for proteomic analysis, and visualizes the key signaling pathways affected.
Quantitative Proteomic Data
While a comprehensive, large-scale quantitative proteomic dataset for this compound treatment across various cancer cell lines is not yet publicly available, existing studies have identified several key proteins whose expression is significantly altered. The following table summarizes these findings from research on human hepatoma (Hep3B) cells treated with this compound.
| Protein | Gene | Function | Regulation by this compound |
| Apoptosis-Related Proteins | |||
| Caspase-3 | CASP3 | Executioner caspase in apoptosis | Upregulated[1] |
| Caspase-9 | CASP9 | Initiator caspase in the intrinsic apoptotic pathway | Upregulated[1] |
| Bax | BAX | Pro-apoptotic protein | Upregulated[1] |
| Cytokines | |||
| Tumor Necrosis Factor-α | TNF | Pro-inflammatory cytokine, apoptosis induction | Upregulated[1] |
| Interleukin-1β | IL1B | Pro-inflammatory cytokine | Upregulated[1] |
| Anti-Angiogenesis & Metastasis | |||
| Thrombospondin-1 | THBS1 | Inhibitor of angiogenesis | Upregulated[1] |
| TIMP-1 | TIMP1 | Inhibitor of matrix metalloproteinases | Upregulated[1] |
| Cell Differentiation & Proliferation | |||
| CD14 | CD14 | Differentiation-related gene | Upregulated[1] |
| CD11b | ITGAM | Differentiation-related gene | Upregulated[1] |
| c-myc | MYC | Transcription factor involved in cell proliferation | Downregulated[1] |
| Drug Metabolism | |||
| Glutathione S-transferase α | GSTA | Detoxification enzyme, activates this compound | Downregulated[1] |
Key Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. The release of nitric oxide (NO) by this compound within cancer cells triggers a cascade of events leading to apoptosis.
Experimental Protocols
A comparative proteomic analysis to identify and quantify protein changes upon this compound treatment typically involves several key experimental stages. Below are detailed methodologies for a common workflow.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for a comparative proteomic analysis of cancer cells treated with this compound versus a control.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cancer cell lines.
-
Culture Conditions: Culture cells in standard media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Treat cells with a predetermined concentration of this compound (e.g., 1-10 µM) for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be run in parallel.
2. Protein Extraction and Quantification:
-
Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonication: Sonicate the cell lysates to shear DNA and reduce viscosity.
-
Centrifugation: Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
3. Protein Digestion (In-Solution):
-
Reduction and Alkylation: Reduce disulfide bonds in proteins by adding dithiothreitol (DTT) and incubating. Alkylate the free sulfhydryl groups by adding iodoacetamide (IAA).
-
Digestion: Digest the proteins into peptides by adding a protease, most commonly trypsin, and incubating overnight at 37°C.
-
Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction column to remove salts and detergents that can interfere with mass spectrometry.
4. Two-Dimensional Gel Electrophoresis (2D-PAGE):
-
First Dimension (Isoelectric Focusing - IEF):
-
Rehydrate immobilized pH gradient (IPG) strips with the protein sample in a rehydration buffer.
-
Apply a voltage gradient to the IPG strips to separate proteins based on their isoelectric point (pI).
-
-
Second Dimension (SDS-PAGE):
-
Equilibrate the focused IPG strips in an SDS-containing buffer.
-
Place the equilibrated IPG strip onto a polyacrylamide gel (SDS-PAGE).
-
Apply an electric current to separate the proteins based on their molecular weight.
-
-
Staining and Imaging:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein spots.
-
Image the gel using a high-resolution scanner.
-
-
In-Gel Digestion:
-
Excise the protein spots of interest from the gel.
-
Destain the gel pieces.
-
Reduce and alkylate the proteins within the gel pieces.
-
Digest the proteins with trypsin.
-
Extract the peptides from the gel for mass spectrometry analysis.
-
5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Liquid Chromatography (LC):
-
Load the peptide mixture onto a reverse-phase LC column.
-
Separate the peptides based on their hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile).
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluting peptides are ionized (e.g., by electrospray ionization - ESI).
-
The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).
-
Selected peptides are fragmented, and the m/z of the fragment ions is measured (MS2 scan).
-
6. Data Analysis:
-
Database Searching: The MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) to identify the amino acid sequences of the peptides.
-
Protein Identification: The identified peptides are used to infer the proteins present in the sample.
-
Quantitative Analysis: For quantitative proteomics (e.g., using label-free quantification, SILAC, or TMT), the relative abundance of proteins between the this compound treated and control samples is determined by comparing the signal intensities of the corresponding peptides.
-
Bioinformatics Analysis: Differentially expressed proteins are subjected to bioinformatics analysis to identify enriched biological pathways and cellular processes.
References
A Comparative Analysis of the Therapeutic Index: JS-K Versus Traditional Chemotherapy
For Immediate Release
SALT LAKE CITY – October 28, 2025 – In the landscape of oncological research, the quest for therapies with a high therapeutic index—a measure of a drug's safety and efficacy—is paramount. This guide provides a comparative evaluation of the novel nitric oxide (NO) prodrug, JS-K, against traditional chemotherapy agents, focusing on their respective therapeutic indices and the underlying experimental data. This analysis is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, an arylated diazeniumdiolate, is designed for targeted delivery of nitric oxide to cancer cells, capitalizing on the overexpression of glutathione S-transferases (GSTs) within the tumor microenvironment. This targeted mechanism suggests a potentially wider therapeutic window compared to traditional chemotherapy drugs like doxorubicin, cisplatin, and paclitaxel, which are known for their systemic toxicity and narrow therapeutic indices. While direct comparative preclinical studies providing a head-to-head therapeutic index are not yet published for this compound, this guide synthesizes available data to offer a preliminary assessment.
Data Presentation: Therapeutic Index Comparison
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose for 50% of the population (LD50) to the dose that produces a therapeutic effect in 50% of the population (ED50). A higher TI indicates a wider margin of safety.
Due to the limited availability of published LD50 and ED50 values for this compound in directly comparable preclinical models, a complete quantitative comparison is challenging. The following table presents available data for traditional chemotherapy agents in murine models to provide a benchmark for future studies on this compound.
| Drug | LD50 (mg/kg, mouse) | ED50 (mg/kg, mouse, tumor model) | Estimated Therapeutic Index (LD50/ED50) | Tumor Model |
| This compound | Data not available | Data not available | Not calculable | - |
| Doxorubicin | 17 (intravenous)[1] | 4 (weekly, breast cancer)[2] | ~4.25 | Breast Cancer |
| Cisplatin | 12 (intraperitoneal) | 3.0 (intraperitoneal, lung cancer)[3] | ~4 | Lung Cancer |
| Paclitaxel | 32 (intravenous) | 15 (intraperitoneal, ovarian cancer)[4] | ~2.13 | Ovarian Cancer |
Note: The ED50 values are estimated from dose-response curves in the cited literature and may not represent the precise ED50. These values are for illustrative purposes to highlight the typically narrow therapeutic index of traditional chemotherapy.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound's mechanism is centered on the targeted release of nitric oxide (NO) in cancer cells. This process is initiated by the high levels of glutathione (GSH) and glutathione S-transferases (GSTs) often found in malignant cells. The released NO and subsequent reactive nitrogen species (RNS) induce apoptosis through multiple downstream pathways.
References
Safety Operating Guide
Safe Disposal of Ethyl 4-(2-(2,4-dinitrophenoxy)-1-oxidodiazenyl)-1-piperazinecarboxylate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Ethyl 4-(2-(2,4-dinitrophenoxy)-1-oxidodiazenyl)-1-piperazinecarboxylate is critical to ensure laboratory safety and environmental protection. This compound possesses multiple hazardous functional groups, including a dinitrophenoxy moiety, a diazo oxide group, and a piperazine carboxylate structure. Each of these contributes to the overall hazardous nature of the molecule, necessitating a cautious and well-defined disposal protocol. Due to the presence of the dinitrophenoxy group, this compound should be treated as a potentially explosive and toxic chemical waste.
Hazard Profile
A comprehensive hazard assessment is crucial before handling and disposal.
| Hazard Class | Potential Risks |
| Explosive | Dinitrophenol compounds can be explosive, especially when dry. They are sensitive to heat, shock, and friction[1][2]. |
| Toxicity | Dinitrophenols are acutely toxic if ingested, inhaled, or absorbed through the skin[1]. |
| Flammability | While the compound itself may not be highly flammable, dinitrophenols are flammable solids[1]. |
| Reactivity | Diazo compounds can be unstable and may decompose violently, especially with exposure to acid or heat[3]. |
| Irritant | Piperazine derivatives can be corrosive and cause skin and eye irritation. |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. Double-gloving is recommended[1].
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloved Nitrile gloves (minimum 11-inch length) | Protects against skin absorption of the toxic dinitrophenoxy moiety and irritation from the piperazine group[1]. |
| Eye Protection | Chemical splash goggles and a face shield | Provides protection from splashes and potential violent reactions[4]. |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants | Protects skin from contact and provides a barrier against accidental spills. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Prevents exposure from spills. |
| Respiratory Protection | Work in a certified chemical fume hood | Minimizes inhalation of any dust or vapors[1]. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of small quantities of Ethyl 4-(2-(2,4-dinitrophenoxy)-1-oxidodiazenyl)-1-piperazinecarboxylate typically found in a research laboratory setting.
1. Preliminary Assessment and Preparation:
-
Evaluate the physical state: If the compound is a solid and appears dry, handle it with extreme caution as the risk of explosion is higher[1][2]. Do not attempt to open a container of a dried-out dinitrophenol compound[5]. If necessary, consult with your institution's Environmental Health and Safety (EHS) office.
-
Work area: Ensure a certified chemical fume hood is used for all manipulations[1].
-
Gather materials: Have all necessary PPE, waste containers, and spill cleanup materials readily available.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully transfer the solid waste into a designated, labeled hazardous waste container. The container should be compatible with organic solids and clearly marked with "Hazardous Waste," "Toxic," and "Potentially Explosive."
-
Contaminated materials such as gloves, weighing paper, and pipette tips must also be disposed of in this container[1].
-
-
Liquid Waste (Solutions):
-
If the compound is in solution, do not attempt to evaporate the solvent.
-
Transfer the solution to a designated hazardous waste container for organic liquids. The container should be clearly labeled with the chemical name and all components of the solution.
-
Avoid mixing with acidic waste, as this could trigger a violent decomposition of the diazo group[3].
-
3. Spill Management:
-
Minor Spills:
-
In case of a small spill, do not attempt to clean it up without proper training and PPE[1].
-
If a small amount of solid is spilled, carefully cover it with an inert absorbent material like vermiculite or sand. Avoid sweeping, which can create dust and static.
-
Gently scoop the mixture into the designated hazardous waste container.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS office immediately.
-
4. Final Disposal:
-
Waste Pickup: Arrange for the pickup of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal company.
-
Disposal Methods: The ultimate disposal of this compound will likely involve one of the following methods, as determined by the waste disposal facility:
Disposal Workflow Diagram
Caption: Disposal workflow for Ethyl 4-(2-(2,4-dinitrophenoxy)-1-oxidodiazenyl)-1-piperazinecarboxylate.
References
- 1. amherst.edu [amherst.edu]
- 2. fishersci.fr [fishersci.fr]
- 3. orgsyn.org [orgsyn.org]
- 4. trimaco.com [trimaco.com]
- 5. Disposal of dried 2-4 DNP | UK Science Technician Community [community.preproom.org]
- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Safeguarding Your Research: A Comprehensive Guide to Handling and Disposal of Ethyl 4-(2-(2,4-dinitrophenoxy)-1-oxidodiazenyl)-1-piperazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals: This document provides crucial safety and logistical information for the handling and disposal of Ethyl 4-(2-(2,4-dinitrophenoxy)-1-oxidodiazenyl)-1-piperazinecarboxylate. The following procedures are based on data for structurally related dinitrophenoxy compounds and are intended to ensure the highest level of safety in the laboratory.
Due to the absence of a specific Safety Data Sheet (SDS) for Ethyl 4-(2-(2,4-dinitrophenoxy)-1-oxidodiazenyl)-1-piperazinecarboxylate, the hazard assessment and safety recommendations are derived from compounds sharing the hazardous dinitrophenoxy moiety, such as 2,4-dinitrophenol. These compounds are known to be potentially explosive, toxic, and environmentally hazardous.[1][2] Extreme caution is advised.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with dinitrophenoxy compounds include risk of explosion, acute toxicity through inhalation, ingestion, and skin contact, and potential for serious organ damage with chronic exposure.[1] Therefore, a stringent PPE protocol is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Level | Equipment | Rationale |
| Respiratory | Full-face, positive-pressure self-contained breathing apparatus (SCBA) or a supplied-air respirator. | Protects against inhalation of potentially toxic dusts or vapors. |
| Eye and Face | Chemical safety goggles and a face shield. | Provides maximum protection from splashes and airborne particles. |
| Hand | Butyl rubber or other chemical-resistant gloves. | Prevents skin absorption of the toxic substance. |
| Body | Chemical-resistant outer suit or coveralls, and a laboratory coat. | Shields the body from contamination. |
| Foot | Chemical-resistant, steel-toe boots. | Protects feet from spills and impacts. |
This PPE ensemble is based on recommendations for highly hazardous chemicals and provides a comprehensive barrier to exposure.[3][4]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical to minimize risk during the handling of this compound.
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
